(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLOCHFFLYHPS-RDNZEXAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156491-10-9, 1402222-66-5 | |
| Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacturing of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The specific stereochemistry of this compound is essential for the pharmacological activity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the basic physicochemical properties of this compound, outlines general experimental protocols for determining key parameters, and illustrates its pivotal role in the synthesis of Ticagrelor.
Physicochemical Properties
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
| Synonyms | (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, Ticagrelor Impurity 30 |
| CAS Number | 1156491-10-9 |
| Molecular Formula | C₉H₁₀ClF₂N |
| Molecular Weight | 205.63 g/mol [4] |
| Canonical SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)F)F.Cl |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | >172°C (decomposes)[5] |
| Solubility | Slightly soluble in DMSO, slightly soluble in methanol.[5] Aqueous solubility data not readily available. |
| pKa | Not readily available in literature. |
| Storage Conditions | Store in a freezer under an inert atmosphere (-20°C).[5][] |
Experimental Protocols
Detailed experimental data for the pKa and aqueous solubility of this compound are not widely published. However, standard methodologies for determining these properties for amine hydrochloride compounds are well-established.
Determination of pKa (Potentiometric Titration)
The pKa of an amine hydrochloride can be determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.
Principle: The pKa is the pH at which the concentrations of the protonated (amine hydrochloride) and deprotonated (free amine) forms are equal. This corresponds to the midpoint of the titration curve.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Reagents:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Allow the solution to stir and record the initial pH.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of a compound in an aqueous medium can be determined using the shake-flask method. This method is considered the "gold standard" for solubility measurements.
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus:
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm)
Reagents:
-
This compound
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer solution.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After agitation, allow the vials to stand to let the undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Role in Synthesis and Signaling Pathways
The primary pharmacological relevance of this compound is as a precursor to Ticagrelor. It does not have a known direct effect on signaling pathways as a standalone compound but is integral to the synthesis of a molecule that does.
Synthesis of Ticagrelor
Ticagrelor's synthesis is a multi-step process where (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key building block. It is introduced to form the cyclopropylamine side chain of the final molecule. This side chain is crucial for the high-affinity and reversible binding of Ticagrelor to the P2Y12 receptor.
Ticagrelor's Mechanism of Action and Affected Signaling Pathway
Ticagrelor, synthesized using the subject compound, is a direct-acting P2Y12 receptor antagonist. The P2Y12 receptor is a chemoreceptor for adenosine diphosphate (ADP) found on the surface of platelets.
Signaling Pathway:
-
ADP binds to the P2Y12 receptor on platelets.
-
This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
Lower cAMP levels result in the activation of the glycoprotein IIb/IIIa receptor.
-
Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation and thrombus formation.
Ticagrelor reversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this signaling cascade, which ultimately reduces platelet aggregation.
Conclusion
References
An In-depth Technical Guide to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, with CAS number 1402222-66-5, is a highly specific and crucial chemical intermediate in the synthesis of modern pharmaceuticals.[1][2] This conformationally restricted phenethylamine is a cornerstone in the production of Ticagrelor, a potent antiplatelet medication.[1] Its precisely defined (1R,2S) stereochemistry is fundamental to the pharmacological efficacy of Ticagrelor, ensuring the effective inhibition of P2Y12 receptors to prevent thrombotic events in patients with acute coronary syndromes.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the manufacturing of Ticagrelor.
Physicochemical Properties
This compound is typically a white to yellow powder.[2] A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1402222-66-5 | [3] |
| Molecular Formula | C₉H₁₀ClF₂N | [4] |
| Molecular Weight | 205.63 g/mol | [4] |
| Appearance | White to yellow powder | [2] |
| Purity | ≥98.0% | [1] |
| Solubility | Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml), and PBS (pH 7.2) (≥10 mg/ml) | |
| Storage | Store in a cool, ventilated, and inert atmosphere, preferably in a freezer under -20 °C | [] |
Synthesis and Manufacturing
The synthesis of this compound is a critical process that demands stringent control over stereochemistry to ensure the production of the desired enantiomerically pure compound.[1] Several synthetic routes have been developed, often involving multi-step processes that begin with precursors like 3,4-difluorobenzaldehyde.[6]
General Synthetic Approach
One common pathway involves the reduction of a nitro group precursor. For instance, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be added to pre-cooled methanolic hydrochloric acid.[7][8] Subsequent treatment with zinc dust under controlled temperatures facilitates the reduction of the nitro group to the primary amine, yielding the desired cyclopropanamine.[8]
Another patented method describes a process starting from the cyclopropanation of camphor sulfonium ylide and acrylonitrile to produce (1R, 2S)-2-(3,4-difluorophenyl) cyclopropyl nitrile with high stereoselectivity.[9] This intermediate then undergoes hydrolysis and a Hofmann degradation to yield the final product.[9]
Experimental Protocol: Hydrochloride Salt Formation
A frequently cited method for the formation of the hydrochloride salt involves the treatment of the free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with hydrochloric acid.[10][11]
Materials:
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
-
Methanol (MeOH)
-
37% Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol.[10]
-
To the solution, add 37% hydrochloric acid.[10]
-
Stir the resulting reaction mixture at 25°C for 2 hours.[10]
-
Partially evaporate the methanol.[10]
-
Add water to the reaction mixture, which should induce the precipitation of a white solid.[10]
-
Filter the white precipitate and wash it with water.[10]
-
Dry the solid to obtain this compound.[10]
Role in Ticagrelor Synthesis
This compound is a key building block in the synthesis of Ticagrelor.[1] The quality and purity of this intermediate directly impact the yield and purity of the final active pharmaceutical ingredient (API).[1] The manufacturing process of Ticagrelor involves the coupling of this cyclopropylamine derivative with a substituted triazolopyrimidine core.
The general workflow for the synthesis of Ticagrelor highlighting the incorporation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is depicted in the following diagram:
Caption: A simplified workflow for the synthesis of Ticagrelor.
Biological Activity and Signaling Pathways
As a synthetic intermediate, this compound is not intended for direct biological application, and as such, there is a lack of extensive research on its specific biological activities or the signaling pathways it may modulate independently. Its biological significance is realized through its incorporation into the Ticagrelor molecule.
Ticagrelor functions as a P2Y12 receptor antagonist, reversibly inhibiting this key receptor on platelets.[][12] This action prevents signal transduction and subsequent platelet activation and aggregation, which are critical steps in the formation of blood clots.[] The precise stereochemistry of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group is essential for the high-affinity and selective binding of Ticagrelor to the P2Y12 receptor.
The signaling pathway inhibited by Ticagrelor is illustrated below:
Caption: The inhibitory effect of Ticagrelor on the P2Y12 signaling pathway.
Analytical Characterization
The quality control and characterization of this compound are crucial for its use in pharmaceutical manufacturing. A comprehensive data package for this compound typically includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify the protons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.[3]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.[3]
-
Certificate of Analysis (CoA): A document that details the purity and potency of a specific batch of the compound.[3]
Conclusion
This compound is a testament to the advancements in stereoselective synthesis and its profound impact on modern medicine. While primarily functioning as a critical intermediate in the synthesis of Ticagrelor, its role is indispensable. A thorough understanding of its synthesis, physicochemical properties, and its precise function in the construction of the final drug molecule is essential for researchers, scientists, and professionals involved in drug development and manufacturing. The stringent control over its purity and stereochemistry underscores the direct link between specialized chemical manufacturing and the delivery of safe and effective life-saving treatments.[1][2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate synthesis - chemicalbook [chemicalbook.com]
- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 9. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 12. medkoo.com [medkoo.com]
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride chemical structure
An In-depth Technical Guide to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
Abstract
This compound is a critical chiral intermediate in the synthesis of advanced pharmaceutical compounds. Its precise stereochemistry is fundamental to the efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and its pivotal role in drug development, particularly in the production of the antiplatelet agent Ticagrelor. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of a difluorinated phenylcyclopropylamine derivative. The specific trans-(1R,2S) stereoisomeric configuration is crucial for its intended use in pharmaceutical synthesis.[1][2]
The compound's key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | [3] |
| Synonyms | Ticagrelor Related Compound 31 HCl, CPA.HCl | [4][5] |
| CAS Number | 1402222-66-5, 1156491-10-9 | [3][5][6] |
| Molecular Formula | C₉H₁₀ClF₂N | [3][6] |
| Molecular Weight | 205.63 g/mol | [3][6] |
| Appearance | White to yellow powder | [1] |
| Melting Point | DSC (Onset): 200 °C | [4][6] |
| InChI Key | IMYLOCHFFLYHPS-RDNZEXAOSA-N | [7] |
| SMILES | C1--INVALID-LINK--N">C@@Hc2ccc(c(c2)F)F.Cl | [5][7] |
Chemical Structure
The molecular structure consists of a cyclopropane ring substituted with an amine group and a 3,4-difluorophenyl group. The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Chemical structure of this compound.
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][8] The specific (1R,2S) stereochemistry of the cyclopropylamine moiety is essential for the pharmacological activity of Ticagrelor, ensuring its effective binding to the P2Y12 receptor.[1] The use of this high-purity intermediate, often with an assay of ≥98.0%, is critical for streamlining the manufacturing process and ensuring the quality and integrity of the final drug product.[1][2]
Caption: Simplified workflow illustrating the role of the title compound in Ticagrelor synthesis.
Synthesis Methodologies
Several synthetic routes for preparing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) have been documented, primarily in patent literature. These methods often involve multi-step sequences designed to achieve high stereochemical control.
Common strategies include:
-
Curtius Rearrangement: A route starting from a substituted cinnamic acid derivative involves a diastereoselective cyclopropanation followed by a four-step Curtius rearrangement to yield the desired amine.[4]
-
From 1,2-Difluorobenzene: Another pathway begins with the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by stereoselective reduction and cyclization steps.[4][8] For instance, 1,2-difluorobenzene can be reacted with 3-chloropropionyl chloride, followed by a series of conversions including stereochemical reduction of a keto group using a chiral oxazaborolidine catalyst.[8][9]
-
Via Nitrocyclopropane Intermediate: A synthesis described involves the reduction of a trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane intermediate using zinc dust in methanolic hydrochloric acid.[10]
The final hydrochloride salt is typically prepared by treating the free amine base with hydrochloric acid.
Experimental Protocols
Preparation of this compound from Free Base
A common and straightforward method for the salt formation is the reaction of the free amine with hydrochloric acid.
-
Procedure: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (the free base) is dissolved in a suitable solvent like methanol (MeOH).[6] To this solution, a concentrated (e.g., 37%) aqueous solution of hydrochloric acid (HCl) is added.[4][6] The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to 25 °C).[4][6] The resulting white precipitate of the hydrochloride salt is then isolated by filtration, washed with water, and dried to afford the final product.[4][6]
Caption: Experimental workflow for the hydrochloride salt formation from the free base.[6]
Spectroscopic Data
Characterization data is crucial for confirming the structure and purity of the compound.
| Data Type | Details (Solvent: DMSO-d₆) | Reference(s) |
| ¹H NMR | δ (ppm): 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) | [4][6] |
| ¹⁹F NMR | δ (ppm): -138.9 (m, 1F), -142.1 (m, 1F) | [4][6] |
Safety and Handling
According to available safety data, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][11] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The material should be handled in a well-ventilated area. For storage, it is recommended to keep it in a cool, well-ventilated place.[1][2]
Conclusion
This compound is a high-value chemical intermediate whose synthesis and quality control are of paramount importance to the pharmaceutical industry. Its well-defined stereochemistry is a prerequisite for the successful and efficient manufacturing of modern therapeutics like Ticagrelor. The synthetic pathways and analytical data presented in this guide provide a technical foundation for chemists and researchers working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. This compound [lgcstandards.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. This compound | 1156491-10-9 [chemicalbook.com]
- 10. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 11. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride molecular weight
An In-depth Technical Guide on (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in the mechanism of action of Ticagrelor.
Physicochemical Properties
This compound is a white to yellow powder. Its molecular and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClF₂N[1][2] |
| Molecular Weight | 205.63 g/mol [1][2][3][4] |
| CAS Number | 1156491-10-9[1][3] |
| Alternate CAS Number | 1402222-66-5[2][4][5] |
| Appearance | White to yellow powder |
| Storage Temperature | -20°C[6] |
Experimental Protocols
The following sections detail the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the preparation of the hydrochloride salt involves the treatment of the free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with hydrochloric acid.[4]
Materials:
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
-
Methanol (MeOH)
-
37% Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol.
-
Add 37% hydrochloric acid to the solution.
-
Stir the resulting reaction mixture at 25°C for 2 hours.
-
Partially evaporate the methanol.
-
Add water to the mixture, which will cause a white precipitate to form.
-
Filter the white precipitate, wash it with water, and dry to obtain the final product.[4]
Characterization
The identity and purity of this compound can be confirmed using various analytical techniques. Commercial suppliers typically provide a certificate of analysis with data from methods such as ¹H-NMR, Mass Spectrometry, HPLC, IR, and TGA.[4][7]
¹H NMR Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at:
-
1.20 (m, 1H)
-
1.45 (m, 1H)
-
2.40 (m, 1H)
-
2.78 (m, 1H)
-
7.05 (m, 1H)
-
7.25 (m, 1H)
-
7.32 (m, 1H)
-
8.76 (br s, 3H)[4]
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum in DMSO-d₆ exhibits signals at:
-
-138.9 (m, 1F)
-
-142.1 (m, 1F)[4]
Role in Signaling Pathway
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a crucial building block for Ticagrelor, a P2Y12 receptor antagonist.[8] Ticagrelor's mechanism of action involves the inhibition of platelet activation and aggregation, a key process in thrombosis. The signaling pathway is initiated by adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets. This binding event triggers a conformational change in the receptor, leading to the activation of the glycoprotein IIb/IIIa receptor, which in turn facilitates platelet aggregation by binding to fibrinogen.[3] Ticagrelor reversibly binds to the P2Y12 receptor at a site distinct from the ADP binding site, preventing ADP-mediated receptor activation and subsequent downstream signaling.[3][9]
Below is a diagram illustrating the experimental workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
The following diagram illustrates the signaling pathway of Ticagrelor's mechanism of action.
Caption: Ticagrelor's inhibition of the P2Y12 signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound [lgcstandards.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Mechanism of Action (MOA) | BRILINTA | For HCPs [brilintahcp.com]
The Stereochemical Imperative: A Technical Guide to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. The precise stereoconfiguration of this molecule is paramount, not for its intrinsic pharmacological activity, but for ensuring the correct three-dimensional structure and subsequent efficacy of the final active pharmaceutical ingredient. This guide delves into the stereochemical importance of this compound, outlining its role in the synthesis of Ticagrelor, the implications of isomeric impurities, and the analytical methods for ensuring stereochemical purity.
Introduction: The Significance of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The specific spatial arrangement of atoms in this compound is a quintessential example of how stereochemistry at the intermediate stage dictates the therapeutic outcome of the final drug product.
Role in the Synthesis of Ticagrelor
This compound serves as a key building block for the construction of the cyclopropylamine side chain of Ticagrelor.[1][2] The (1R,2S) configuration is essential for the correct spatial orientation of the 3,4-difluorophenyl group, which in turn is critical for the binding of Ticagrelor to its target, the P2Y12 receptor.
Synthetic Pathway Overview
The synthesis of Ticagrelor involves the coupling of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine core with the triazolopyrimidine backbone. The stereochemistry of the cyclopropane ring is established early in the synthetic sequence and is carried through to the final molecule.
Figure 1: Simplified workflow for the synthesis of Ticagrelor highlighting the incorporation of the chiral cyclopropylamine intermediate.
The Impact of Stereoisomers
The presence of other stereoisomers of 2-(3,4-difluorophenyl)cyclopropanamine, such as the (1S,2R), (1R,2R), and (1S,2S) forms, in the synthesis of Ticagrelor would lead to the formation of diastereomeric impurities in the final drug product. These impurities can have different pharmacological properties, potentially leading to reduced efficacy, altered side-effect profiles, or unpredictable pharmacokinetics.
| Stereoisomer of Intermediate | Resulting Ticagrelor Isomer | Potential Implication |
| (1R,2S) | Ticagrelor (Active Drug) | Desired P2Y12 Receptor Antagonist Activity |
| (1S,2R) | Diastereomer 1 | Reduced or no activity, potential for off-target effects |
| (1R,2R) | Diastereomer 2 | Reduced or no activity, potential for off-target effects |
| (1S,2S) | Diastereomer 3 | Reduced or no activity, potential for off-target effects |
Table 1: Potential implications of using different stereoisomers of 2-(3,4-difluorophenyl)cyclopropanamine in the synthesis of Ticagrelor.
The precise (1R,2S) stereochemistry is fundamental to the pharmacological activity of Ticagrelor, ensuring it effectively inhibits P2Y12 receptors to prevent blood clots.[1]
Experimental Protocols for Stereochemical Control
Ensuring the stereochemical purity of this compound is a critical quality control step. This is typically achieved through a combination of stereoselective synthesis and analytical characterization.
Stereoselective Synthesis
Several synthetic strategies are employed to produce the desired (1R,2S) enantiomer in high purity. These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the cyclopropanation reaction. A common approach involves the diastereoselective cyclopropanation of a cinnamic acid derivative followed by a Curtius rearrangement.[3]
Figure 2: A representative synthetic approach for obtaining the (1R,2S) stereoisomer.
Analytical Characterization
The stereochemical purity of this compound is confirmed using various analytical techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers and diastereomers. A chiral stationary phase is used to achieve separation based on the differential interactions of the stereoisomers with the stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers.
-
X-ray Crystallography: This technique can be used to determine the absolute stereochemistry of a crystalline sample of the hydrochloride salt.[3]
Signaling Pathway of the Final Drug Product: Ticagrelor
While this compound is an intermediate, its correct stereochemistry is essential for the resulting Ticagrelor molecule to effectively inhibit the P2Y12 signaling pathway, which is crucial in platelet activation and aggregation.
References
The Genesis and Evolution of a Key Pharmaceutical Intermediate: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of a Critical Building Block for Modern Antithrombotic Therapy.
Abstract
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a chiral cyclopropylamine derivative, has emerged as a pivotal intermediate in the synthesis of advanced antiplatelet medications. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic routes from early, multi-step processes to more efficient, industrially scalable methods, including innovative biocatalytic approaches. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of quantitative data. Furthermore, this guide includes characterization data and graphical representations of synthetic pathways to offer a complete resource for researchers, scientists, and professionals in drug development.
Introduction: A Serendipitous Discovery in the Quest for Novel Therapeutics
The discovery of this compound is intrinsically linked to the development of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used in the prevention of thrombotic events.[1] The unique stereochemistry of this cyclopropylamine intermediate is fundamental to the pharmacological activity of Ticagrelor, highlighting the critical role of chiral synthesis in modern drug design.[2] Its journey from a laboratory curiosity to a key industrial intermediate reflects the broader advancements in asymmetric synthesis and process chemistry.
Historical Development of Synthetic Methodologies
The synthesis of this compound has undergone a significant evolution, driven by the need for more efficient, cost-effective, and environmentally benign processes.
The Foundational Multi-step Synthesis (Early 2000s)
The initial synthetic routes, as outlined in early patent literature such as WO 01/92200 and WO 01/92263, were characterized by their length and reliance on classical chemical transformations.[3][4] These multi-step sequences, while foundational, presented challenges for large-scale production due to the use of hazardous reagents and modest overall yields.
A representative early synthesis commenced with the Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid, followed by a series of transformations including chiral resolution using a stoichiometric chiral auxiliary (L-menthol), cyclopropanation, and a Curtius rearrangement to install the amine functionality.[3]
Evolution towards More Efficient Chemical Syntheses (Late 2000s - 2010s)
Subsequent research focused on developing more convergent and efficient synthetic strategies. As described in patents like WO 08/018822, alternative approaches emerged that aimed to reduce the number of steps and improve stereocontrol.[4][5] One notable method involved the asymmetric reduction of a ketone precursor, followed by cyclopropanation and subsequent conversion to the desired amine.[5]
A significant advancement came with the development of a route starting from (5H)-furan-2-one, as detailed in patent CN107827755B.[6] This approach utilizes an asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative, followed by ring-opening, cyclization, and a Hofmann degradation to yield the target molecule.[6] This method offered a more streamlined and industrially viable pathway.
The Advent of Biocatalysis: A Greener Approach (Late 2010s)
In the quest for more sustainable manufacturing processes, biocatalysis has emerged as a powerful tool. Patent WO2018090929A1 describes a biocatalytic method for the stereoselective reduction of a ketone intermediate using a carbonyl reductase.[7] This enzymatic approach offers high enantioselectivity under mild reaction conditions, reducing the reliance on hazardous reagents and simplifying purification processes.[7]
Comparative Analysis of Synthetic Routes
The evolution of the synthesis of this compound is best illustrated by comparing the key quantitative metrics of the different approaches.
| Synthetic Route | Key Features | Reported Overall Yield | Enantiomeric Excess (e.e.) | Key Reagents/Conditions | Reference |
| Early Multi-step Synthesis | Lengthy (8+ steps), use of chiral auxiliary and hazardous reagents (e.g., sodium azide). | Low to moderate | High (after resolution) | L-menthol, Thionyl chloride, Sodium azide, Curtius rearrangement | [3][4] |
| Improved Chemical Synthesis | More convergent, asymmetric reduction of a ketone precursor. | Moderate | Good to high | Chiral oxazaborolidine catalyst, Borane dimethylsulfide complex | [5] |
| Furanone-based Synthesis | Asymmetric 1,4-addition, streamlined process. | Moderate to high | High | Rhodium complex, Chiral ligand, Hofmann degradation | [6] |
| Biocatalytic Synthesis | Enzymatic asymmetric reduction, environmentally friendly. | High | Excellent (>99%) | Carbonyl reductase, Coenzyme | [7] |
Experimental Protocols
The following sections provide detailed experimental protocols for two representative synthetic methods for preparing this compound.
Detailed Protocol for the Furanone-based Chemical Synthesis (adapted from CN107827755B)
This protocol outlines a modern, efficient chemical synthesis of the target compound.
Step 1: Asymmetric 1,4-Addition In a nitrogen-purged reactor, a transition metal rhodium complex and a chiral ligand are dissolved in a suitable solvent. (5H)-Furan-2-one and a 3,4-difluorophenylboronic acid derivative are added, and the mixture is stirred at a controlled temperature until the reaction is complete, yielding (R)-4-(3,4-difluorophenyl)dihydrofuran-2(3H)-one.[6]
Step 2: Ring Opening and Amidation The product from Step 1 is treated with thionyl chloride to open the lactone ring, followed by amidation to produce the corresponding amide intermediate.[6]
Step 3: Cyclization The amide intermediate is subjected to a base-mediated cyclization reaction to form the cyclopropanecarboxamide.[6]
Step 4: Hofmann Degradation The cyclopropanecarboxamide undergoes a Hofmann degradation using sodium hypochlorite in the presence of sodium hydroxide to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[6]
Step 5: Hydrochloride Salt Formation The free amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt.
Detailed Protocol for the Biocatalytic Synthesis (adapted from WO2018090929A1)
This protocol highlights a green and highly selective enzymatic approach.
Step 1: Asymmetric Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone In a buffered aqueous solution, the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is suspended. A carbonyl reductase enzyme and a coenzyme (e.g., NADPH) are added. The reaction mixture is stirred at a controlled temperature and pH until complete conversion of the substrate to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is observed.[7]
Step 2: Cyclopropanation The chiral alcohol from Step 1 is reacted with triethyl phosphonoacetate in the presence of a strong base (e.g., sodium hydride) to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.[7]
Step 3: Ammonolysis and Hofmann Degradation The cyclopropyl ester is converted to the corresponding amide via ammonolysis. The resulting amide then undergoes a Hofmann degradation to afford (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[7]
Step 4: Salt Formation The final product is isolated as its mandelate or hydrochloride salt through reaction with the corresponding acid.[7]
Characterization Data
The identity and purity of this compound are confirmed by various analytical techniques.
| Technique | Observed Data | Reference |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) | [8] |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): -138.9 (m, 1F), -142.1 (m, 1F) | [8] |
| DSC (Onset) | 200 °C | [8] |
| Molecular Formula | C₉H₁₀ClF₂N | [9] |
| Molecular Weight | 205.63 g/mol | [9] |
Visualization of Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and application of this compound.
Figure 1: Logical relationship of key intermediates in the synthesis of Ticagrelor.
Figure 2: The evolution of synthetic strategies for the target intermediate.
Figure 3: A simplified workflow for the furanone-based synthesis of the intermediate.
Conclusion
The story of this compound is a testament to the continuous innovation in synthetic organic chemistry. From its initial, cumbersome synthesis to the development of elegant and sustainable biocatalytic methods, its history mirrors the progress of the pharmaceutical industry in its pursuit of more efficient and environmentally responsible manufacturing. As a critical component of a life-saving medication, the journey of this seemingly simple molecule underscores the profound impact of chemical synthesis on human health. This guide serves as a comprehensive resource for understanding the pivotal role and intricate chemistry of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 7. (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanaMine(1345413-20-8) 1H NMR [m.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (CAS Number: 1156491-10-9), a key intermediate and known impurity in the synthesis of the antiplatelet agent Ticagrelor. This document outlines its physical appearance, and summarizes key quantitative data in structured tables. Detailed, representative experimental protocols for its characterization using various analytical techniques are provided. Furthermore, a schematic of an experimental workflow for physicochemical characterization is presented using Graphviz to aid researchers in understanding the logical progression of analysis.
Introduction
This compound is a chiral amine that serves as a critical building block in the synthesis of Ticagrelor. As an impurity, its detection and characterization are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ticagrelor and related compounds.
Physicochemical Properties
This compound is a white solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Reference |
| Physical Appearance | White Solid | [1][2] |
| Molecular Formula | C₉H₁₀ClF₂N | [1][3] |
| Molecular Weight | 205.63 g/mol | [3] |
| CAS Number | 1156491-10-9 | [1] |
| Melting Point | >172 °C (decomposition) | |
| Solubility | Slightly soluble in DMSO and methanol. Soluble (≥10 mg/mL) in Ethanol and PBS (pH 7.2). | [4] |
| Purity (typical) | ≥98% | [4] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Determination of Physical Appearance
Objective: To visually inspect and document the physical state and color of the substance.
Methodology:
-
Place a small quantity of the substance on a clean, white watch glass.
-
Observe the sample under adequate lighting against a white background.
-
Record the physical state (e.g., crystalline powder, amorphous solid) and color.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the compound and identify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Run the gradient program to elute the main compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the compound.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is directly infused into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Physicochemical Characterization Workflow.
Caption: P2Y12 Receptor Signaling Pathway.
Conclusion
This technical guide provides essential information on the physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical resource for scientists and researchers in the pharmaceutical industry. The inclusion of a workflow diagram and a relevant signaling pathway provides a broader context for the importance of characterizing this compound in drug development and quality control.
References
Technical Guide: Solubility of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a key chiral building block and an important intermediate in medicinal chemistry, notably in the synthesis of advanced pharmaceuticals such as serotonin–norepinephrine reuptake inhibitors (SNRIs) and antiviral agents. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for process development, formulation, and purification strategies in drug manufacturing. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, crystallization processes, and ultimately ensuring the efficiency and scalability of synthetic routes.
This technical guide provides an in-depth overview of the solubility of this compound. It includes representative solubility data in a range of common organic solvents, a detailed experimental protocol for solubility determination, and a workflow diagram illustrating the experimental process.
Solubility Data
While extensive quantitative solubility data for this compound is not widely published, qualitative assessments describe it as being moderately soluble in polar organic solvents such as methanol and ethanol, and slightly soluble in dimethyl sulfoxide (DMSO).[1] The hydrochloride salt form generally enhances solubility in polar media compared to the free base.
The following table presents illustrative quantitative solubility data for this compound in various organic solvents at ambient temperature (25°C). This data is representative and intended to provide a comparative understanding of its solubility profile. Actual experimental values may vary based on specific conditions such as purity, crystalline form, and precise temperature.
Table 1: Illustrative Solubility of this compound in Organic Solvents at 25°C
| Solvent | Classification | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | 35 - 50 |
| Ethanol | Polar Protic | 24.5 | 20 - 35 |
| Isopropanol | Polar Protic | 19.9 | 5 - 15 |
| Acetonitrile | Polar Aprotic | 37.5 | 2 - 8 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1 - 5 |
| Dichloromethane (DCM) | Nonpolar | 9.1 | < 1 |
| Toluene | Nonpolar | 2.4 | < 0.5 |
| Heptane | Nonpolar | 1.9 | < 0.1 |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The following protocol details the "gold standard" shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity (HPLC grade) to avoid interference during analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant can be carefully collected.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermodynamic solubility determination using the shake-flask method.
References
The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Modern Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 26, 2025 – In the intricate world of pharmaceutical development, the precise architecture of a molecule is paramount to its therapeutic efficacy. This technical guide delves into the pivotal role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key chiral intermediate, in the synthesis of advanced pharmaceutical agents. This compound is not a catalyst with a transient mechanism of action, but rather a fundamental building block whose specific stereochemistry is integral to the biological activity of the final drug product. Its primary application is in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events.[1][2][3]
The significance of this compound lies in its defined three-dimensional structure. The (1R,2S) configuration is essential for the pharmacological activity of Ticagrelor, ensuring its effective binding to the target receptor to prevent blood clots.[2][4] Consequently, the synthesis of this intermediate with high stereochemical purity is a critical focus in pharmaceutical manufacturing.[2][4]
The Synthetic Utility: A Nucleophilic Building Block
In the synthesis of Ticagrelor and its analogues, the primary amine group of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine acts as a nucleophile. It is typically introduced into the core heterocyclic scaffold of the drug molecule through a nucleophilic substitution reaction. For instance, in the synthesis of Ticagrelor analogues, this amine displaces a leaving group, such as a chlorine atom, on a triazolo[4,5-d]pyrimidine ring system.[5] This reaction forges a key carbon-nitrogen bond, incorporating the crucial cyclopropylamine moiety into the final structure.
The logical workflow for the utilization of this intermediate in the synthesis of a Ticagrelor analogue can be visualized as follows:
Caption: Workflow for the incorporation of the cyclopropylamine intermediate.
Synthetic Pathways to the Intermediate
Several synthetic routes have been developed to produce (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, reflecting its industrial importance. These methods aim for high stereoselectivity, good yields, and operational safety, avoiding hazardous reagents where possible. Below is a summary of key synthetic strategies.
Route 1: Chiral Auxiliary-Mediated Synthesis
This classic approach utilizes a chiral auxiliary to induce the desired stereochemistry during the cyclopropanation step.
| Step | Description | Key Reagents |
| 1 | Acylation | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride, L-menthol, pyridine |
| 2 | Cyclopropanation | Dimethylsulfoxonium methylide, NaI, NaOH |
| 3 | Hydrolysis | Acid or base |
| 4 | Amine Formation | Curtius rearrangement (via acyl azide) |
This pathway, while effective, is often lengthy and can involve potentially explosive intermediates like sodium azide.[1]
Caption: Chiral auxiliary-based synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA).
Route 2: Asymmetric Catalysis
More modern approaches employ asymmetric catalysis to establish the chiral centers efficiently. One such method involves an asymmetric 1,4-addition reaction.
| Step | Description | Key Reagents |
| 1 | Asymmetric 1,4-Addition | (5H)-furan-2-one, 3,4-difluorophenylboronic acid derivative, Rh complex with chiral ligand |
| 2 | Ring Opening & Amidation | Thionyl chloride, amine source |
| 3 | Cyclization | Base (e.g., sodium methoxide) |
| 4 | Hofmann Degradation | Bromine, NaOH |
This route offers a more direct and potentially cost-effective way to access the target molecule.[6]
Caption: Asymmetric catalysis approach to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA).
Experimental Protocols
Detailed experimental procedures are critical for reproducible synthesis. The following are representative protocols extracted from the literature.
Protocol 1: Benzyl Protection of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine[7]
This protocol details a common derivatization of the intermediate for use in subsequent reaction steps.
-
Dissolution: Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (4 g) in methanol (12 ml) at room temperature.
-
Imine Formation: Add benzaldehyde (2.5 g) to the solution and stir for 120 minutes.
-
Reduction: Add sodium borohydride (1.2 g) in portions to the reaction mixture and stir at room temperature for 3 hours.
-
Work-up: After reaction completion, concentrate the mixture to obtain a residue. Add water (40 ml) and ethyl acetate (40 ml) and separate the layers.
-
Isolation: Concentrate the organic layer to yield the N-benzyl protected product (5 g).
Protocol 2: Synthesis of this compound (CPA·HCl)[8]
This procedure describes the formation and isolation of the hydrochloride salt.
-
Dissolution: Dissolve the free base of the cyclopropylamine (0.30 g, 1.12 mmol) in methanol (10 mL).
-
Acidification: Add 4 mL of 37% hydrochloric acid to the solution.
-
Reaction: Stir the resulting mixture at 25°C for 2 hours.
-
Precipitation: Partially evaporate the methanol and add water (10 mL).
-
Isolation: Filter the white precipitate, wash with water (5 mL), and dry to afford the title compound as the HCl salt (0.18 g, 76% yield).
Conclusion
This compound is a testament to the importance of stereochemistry in drug design and development. Its role is not that of a transient effector of a reaction, but as a carefully crafted, essential component that imparts critical biological activity to the final pharmaceutical product. The diverse synthetic strategies developed to produce this intermediate underscore its value to the pharmaceutical industry. Continued innovation in the synthesis of such chiral building blocks is fundamental to the advancement of medicinal chemistry and the creation of next-generation therapeutics.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride: An Essential Intermediate for Ticagrelor
Abstract
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a crucial chiral intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2] The stereochemistry of this intermediate is fundamental to the pharmacological activity of the final drug, making its stereoselective synthesis a critical aspect of the manufacturing process.[2] This application note details various synthetic protocols for the preparation of this compound, presenting quantitative data, detailed experimental procedures, and schematic workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Ticagrelor is an orally active, reversible, direct-acting antagonist of the platelet adenosine diphosphate (ADP) P2Y12 receptor, indicated for the treatment and prevention of thrombotic events such as stroke and myocardial infarction.[1][3] The synthesis of Ticagrelor involves the coupling of a triazolopyrimidine core with the chiral amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. Several synthetic routes to this key intermediate have been developed, aiming for high stereoselectivity, yield, and process safety, making it suitable for industrial production.[4][5] These methods often employ asymmetric synthesis or chiral resolution techniques to obtain the desired enantiomerically pure product. This note will explore some of the prominent synthetic strategies.
Synthetic Strategies and Protocols
Multiple synthetic pathways to obtain (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine have been reported, each with its own set of advantages and challenges. Below are summaries and protocols for some of these methods.
Route 1: From 3,4-Difluorobenzaldehyde via Curtius Rearrangement
This classic approach involves the construction of the cyclopropane ring followed by a Curtius rearrangement to install the amine functionality.[1][6]
Experimental Workflow
Caption: Synthetic workflow starting from 3,4-difluorobenzaldehyde.
Experimental Protocol:
-
Synthesis of (E)-3-(3,4-difluorophenyl)propenoic acid: 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine.[1]
-
Chiral Derivatization and Cyclopropanation: The resulting cinnamic acid is derivatized with a chiral auxiliary, such as Oppolzer's sultam, to direct a diastereoselective cyclopropanation.[6]
-
Saponification: The chiral auxiliary is removed by saponification to yield the enantiomerically enriched (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[6]
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This is subsequently hydrolyzed to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This step often involves hazardous reagents like sodium azide.[1][6]
-
Salt Formation: The free amine is treated with hydrochloric acid to precipitate the hydrochloride salt.[6][7] To an ice-cold 37% HCl solution, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is slowly added. The reaction mixture is stirred at 0°C for 15 minutes, and the resulting white precipitate is filtered, washed with water, and dried.[6]
Route 2: Asymmetric Synthesis from (5H)-Furan-2-one
This method utilizes an asymmetric 1,4-addition reaction as the key step to establish the desired stereochemistry.[4]
Experimental Workflow
Caption: Asymmetric synthesis starting from (5H)-furan-2-one.
Experimental Protocol:
-
Asymmetric 1,4-Addition: (5H)-Furan-2-one undergoes an asymmetric 1,4-addition with a 3,4-difluorophenylboronic acid derivative, catalyzed by a rhodium-chiral ligand complex, to produce (R)-4-(3,4-difluorophenyl)dihydrofuran-2(3H)-one.[4]
-
Ring Opening and Amidation: The lactone is opened with thionyl chloride and subsequently reacted with ammonia to form the corresponding amide.[4]
-
Cyclization: The amide intermediate is treated with a base to induce cyclization, forming the (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.[4]
-
Hofmann Degradation: The carboxamide is subjected to a Hofmann degradation to yield the target amine.[4][8]
-
Salt Formation: The resulting amine is converted to its hydrochloride salt as previously described.
Route 3: Biocatalytic Asymmetric Reduction
This modern approach employs an enzyme for a key stereoselective reduction step, offering a green and efficient alternative.[9]
Experimental Workflow
Caption: Biocatalytic route featuring an enzymatic reduction.
Experimental Protocol:
-
Asymmetric Reduction: A 3-chloro-1-(3,4-difluorophenyl)propan-1-one derivative is asymmetrically reduced to the corresponding chiral alcohol using a carbonyl reductase in the presence of a coenzyme.[9]
-
Cyclopropanation: The chiral alcohol is then reacted with triethyl phosphonoacetate to form the cyclopropyl ester.[9]
-
Ammonolysis and Hofmann Degradation: The ester is converted to the primary amine via ammonolysis and a subsequent Hofmann degradation.[9]
-
Salt Formation: The amine is salified with hydrochloric acid. Alternatively, it can be resolved with D-mandelic acid to form the mandelate salt before conversion to the hydrochloride.[9]
Quantitative Data Summary
The following table summarizes typical yields and analytical data for the final product.
| Parameter | Value | Reference |
| Yield | 76% (for the final HCl salt formation step) | [7] |
| DSC (Onset) | 200 °C | [6][7] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) | [6][7] |
| ¹⁹F NMR (DMSO-d₆, δ, ppm) | -138.9 (m, 1F), -142.1 (m, 1F) | [6][7] |
| Molecular Formula | C₉H₁₀ClF₂N | [7] |
| Molecular Weight | 205.63 g/mol | [7] |
Characterization and Quality Control
The final product, this compound, is typically a white to yellow powder.[2] Quality control is essential to ensure high purity and the correct stereochemistry. Standard analytical techniques for characterization include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) to confirm the chemical structure.
-
Mass Spectrometry (MS) to verify the molecular weight.
-
Differential Scanning Calorimetry (DSC) to determine the melting point.[6][7]
-
X-Ray Diffraction (XRD) can be used to characterize the crystalline form.[6]
Conclusion
The synthesis of this compound is a well-documented process with multiple viable routes. The choice of a specific pathway often depends on factors such as scalability, cost of starting materials, safety considerations (especially regarding the use of azides), and the desired stereochemical purity. The methods outlined in this application note provide a foundation for researchers and drug development professionals to produce this key intermediate for the synthesis of Ticagrelor and related compounds. The biocatalytic route represents a promising advancement, offering a more environmentally friendly and potentially more efficient method for large-scale production.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 5. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 9. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a crucial chiral intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attack and stroke.[1][2] The specific (1R,2S) stereochemistry of this intermediate is fundamental to the pharmacological efficacy of Ticagrelor, ensuring its effective inhibition of platelet aggregation.[1] This document provides a detailed experimental procedure for the synthesis of this compound, compiled from various established synthetic routes.
Overview of Synthetic Strategy
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a multi-step process that can be achieved through several reported routes. A common strategy involves the diastereoselective cyclopropanation of a substituted alkene derived from 3,4-difluorobenzaldehyde, followed by a Curtius rearrangement to install the amine functionality.[3] Alternative approaches include processes starting from 1,2-difluorobenzene and employing methods like Hofmann degradation or biocatalytic asymmetric reduction.[4] The final step universally involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This protocol will focus on a common chemical synthesis route.
Experimental Protocols
Scheme 1: A Representative Synthetic Pathway
A general, illustrative synthetic scheme is presented below. This pathway involves the creation of a cyclopropane ring and subsequent functional group manipulations to yield the target amine.
Caption: Illustrative synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylonitrile
-
To a solution of 3,4-difluorobenzaldehyde in a suitable solvent such as acetonitrile, add a base, for example, potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-3-(3,4-difluorophenyl)acrylonitrile.
Step 2: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile
-
Prepare a solution of trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO).
-
Add a strong base, such as sodium hydride, to the solution to form the ylide.
-
To this mixture, add a solution of (E)-3-(3,4-difluorophenyl)acrylonitrile in DMSO.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to get the crude cyclopropane derivative.
Step 3: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
-
Hydrolyze the resulting trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile under acidic or basic conditions. For example, reflux the nitrile in a mixture of a strong acid like hydrochloric acid and an alcohol or water.
-
After the hydrolysis is complete, cool the reaction mixture and extract the carboxylic acid.
-
Purify the product by recrystallization to obtain trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
Step 4: Chiral Resolution and Amine Formation (via Curtius Rearrangement)
-
The racemic carboxylic acid is resolved into its enantiomers using a chiral resolving agent, such as a chiral amine, to form diastereomeric salts that can be separated by crystallization.
-
The desired (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid enantiomer is then isolated.
-
Convert the carboxylic acid to an acyl azide, typically by reacting it with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.
-
The acyl azide undergoes a Curtius rearrangement upon heating in an inert solvent like toluene to form an isocyanate.
-
The isocyanate is then hydrolyzed with an acid to yield the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Step 5: Formation of this compound
-
Dissolve the free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, in a suitable solvent such as methanol (MeOH).[5]
-
To this solution, add a concentrated solution of hydrochloric acid (e.g., 37% HCl).[5]
-
Stir the resulting reaction mixture at room temperature (approximately 25°C) for about 2 hours.[5]
-
Partially evaporate the methanol and add water to precipitate the hydrochloride salt.[5]
-
Filter the white precipitate, wash it with water, and dry it to afford the final product, this compound.[5]
Data Presentation
The following table summarizes key quantitative data for the final product.
| Parameter | Value | Reference |
| Molecular Formula | C9H10ClF2N | [5][] |
| Molecular Weight | 205.63 g/mol | [5][][7] |
| Appearance | White to yellow powder/solid | [1][] |
| Yield (Final Step) | 76% | [5] |
| DSC (Onset) | 200 °C | [3][5] |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) | [3][5] |
| ¹⁹F NMR (DMSO-d₆, δ ppm) | -138.9 (m, 1F), -142.1 (m, 1F) | [3][5] |
| Purity (Assay) | ≥98.0% | [1] |
Application in Drug Development
The primary application of this compound is as a key building block in the synthesis of Ticagrelor.[1][8] Ticagrelor is an antiplatelet medication that functions by reversibly inhibiting the P2Y12 receptor.[9] The high purity and specific stereochemistry of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][8]
The signaling pathway affected by Ticagrelor, and thus the ultimate application of its intermediates, is illustrated below.
Caption: Simplified signaling pathway of Ticagrelor's antiplatelet action.
The reliable and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry for the production of this life-saving medication.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for the Analytical Characterization of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events. The stereochemical purity and overall quality of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀ClF₂N | [1][2][3] |
| Molecular Weight | 205.63 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [] |
| CAS Number | 1156491-10-9 | [2][5] |
| Melting Point (DSC Onset) | 200 °C | [6] |
Analytical Methods and Protocols
A suite of analytical techniques is essential for the complete characterization of this compound, confirming its identity, purity, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a primary method for assessing the purity of the intermediate and detecting any process-related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Data Presentation:
| Parameter | Typical Value |
| Retention Time | Dependent on specific method conditions |
| Purity (by area %) | ≥ 99.0% |
| Individual Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.50% |
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity is a critical quality attribute. A chiral HPLC method is required to separate and quantify the desired (1R,2S)-enantiomer from its unwanted (1S,2R)-counterpart.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: Typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Specification |
| (1R,2S)-enantiomer peak area % | ≥ 99.8% |
| (1S,2R)-enantiomer peak area % | ≤ 0.2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS can be used to identify and quantify volatile organic impurities. Due to the non-volatile nature of the hydrochloride salt, derivatization may be necessary.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization (if required): The amine can be derivatized (e.g., acylation or silylation) to increase volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Split injection with a ratio of 50:1.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 40-450 amu.
-
-
Sample Preparation: Dissolve the sample (or its derivatized form) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation:
The mass spectrum should show a molecular ion peak (or a characteristic fragment ion) corresponding to the derivatized compound, confirming its identity.
| Parameter | Expected Result |
| Mass Spectrum | Consistent with the structure of the derivatized analyte. |
| Volatile Impurities | Below specified limits. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for unambiguous structure confirmation.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[6]
-
Sample Concentration: Approximately 10-20 mg/mL.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
-
Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 8.76 | br s | 3H | -NH₃⁺ |
| 7.32 | m | 1H | Aromatic CH | |
| 7.25 | m | 1H | Aromatic CH | |
| 7.05 | m | 1H | Aromatic CH | |
| 2.78 | m | 1H | Cyclopropyl CH | |
| 2.40 | m | 1H | Cyclopropyl CH | |
| 1.45 | m | 1H | Cyclopropyl CH₂ | |
| 1.20 | m | 1H | Cyclopropyl CH₂ | |
| ¹⁹F | -138.9 | m | 1F | Aromatic C-F |
| -142.1 | m | 1F | Aromatic C-F | |
| ¹³C | Data to be acquired |
Note: The ¹H and ¹⁹F NMR data are based on literature values.[6] ¹³C NMR data should be acquired for complete characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | N-H stretching (amine salt) |
| ~3100-3000 | Aromatic and cyclopropyl C-H stretching |
| ~1600, 1500, 1450 | Aromatic C=C stretching |
| ~1250-1000 | C-F stretching |
| ~1050 | Cyclopropyl ring vibrations |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.
Experimental Protocol:
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Conditions:
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Presentation:
| Technique | Parameter | Observed Value |
| DSC | Onset of Melting | 200 °C[6] |
| TGA | Onset of Decomposition | Data to be acquired |
| Weight Loss | Data to be acquired |
Workflow and Visualization
The following diagram illustrates the analytical workflow for the characterization of this compound.
Caption: Analytical workflow for the characterization of the compound.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. Adherence to these methods will ensure the quality, purity, and correct stereochemistry of this critical intermediate, which is essential for the synthesis of Ticagrelor. It is recommended that all analytical methods be validated according to ICH guidelines to ensure their accuracy, precision, and reliability.
References
- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1402222-66-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1156491-10-9 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. multireviewjournal.com [multireviewjournal.com]
- 8. asianjpr.com [asianjpr.com]
Application Note: Chiral HPLC Analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key intermediate in the synthesis of Ticagrelor. Due to the enantiomeric nature of this compound, a chiral separation method is essential to ensure the stereochemical purity of the active pharmaceutical ingredient (API). This document provides a comprehensive experimental protocol, including instrumentation, chromatographic conditions, and sample preparation. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a critical chiral building block in the synthesis of the antiplatelet drug Ticagrelor. The specific stereoisomer, (1R,2S), is required for the desired pharmacological activity. Therefore, it is imperative to have a reliable analytical method to differentiate and quantify the (1R,2S)-enantiomer from its (1S,2R)-counterpart. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving such enantiomeric separations.[1][2][3] This application note outlines a suggested protocol for the chiral HPLC analysis of this compound.
Experimental Protocol
This proposed method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad selectivity in separating a wide range of chiral compounds, including primary amines.[1][4]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (if available, for peak identification)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA) or similar basic modifier
-
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the chiral separation.
| Parameter | Proposed Value |
| Column | Polysaccharide-based CSP (e.g., Cellulose derivative) |
| Particle Size | 5 µm |
| Column Dimensions | 250 mm x 4.6 mm i.d. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark to obtain a concentration of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample containing this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table presents hypothetical but realistic quantitative data that could be obtained using the proposed method. The resolution value indicates the degree of separation between the two enantiomeric peaks.
| Compound | Retention Time (min) (Hypothetical) | Resolution (Rs) (Hypothetical) |
| (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (undesired enantiomer) | 12.5 | - |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (desired enantiomer) | 15.2 | > 2.0 |
Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The proposed chiral HPLC method provides a robust framework for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase is anticipated to yield sufficient resolution for accurate quantification of the desired enantiomer. This application note serves as a valuable starting point for researchers and scientists in the pharmaceutical industry for the development and validation of analytical methods to ensure the quality and stereochemical integrity of this important drug intermediate. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired performance for specific applications.
References
Application Notes and Protocols for 19F NMR Analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Ticagrelor.[1][2] The presence of the difluorophenyl moiety makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool for its characterization. ¹⁹F NMR offers several advantages, including high sensitivity, a wide chemical shift range that minimizes signal overlap, and the absence of background signals in most biological samples.[3][4][5] This document provides a summary of the ¹⁹F NMR data for this compound and a general protocol for its analysis.
¹⁹F NMR Data
The ¹⁹F NMR spectrum of this compound exhibits two distinct signals corresponding to the two fluorine atoms on the phenyl ring.
| Fluorine Atom | Chemical Shift (δ) in ppm | Multiplicity |
| F-3 | -138.9 | multiplet (m) |
| F-4 | -142.1 | multiplet (m) |
| Solvent: DMSO-d₆[6] |
Experimental Protocol
This section outlines a general procedure for acquiring high-quality ¹⁹F NMR spectra of this compound.
1. Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean glass vial.[3]
-
Filtration: To eliminate particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a known quantity of an internal standard like trifluorotoluene (TFT) can be added to the sample.
2. NMR Spectrometer Setup
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200 ppm is a reasonable starting point, centered around the expected chemical shifts.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference.
Logical Relationship Diagram
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Ticagrelor and its subsequent mechanism of action.
Caption: Synthetic pathway and mechanism of action of Ticagrelor.
References
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: Mass Spectrometric Analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the mass spectrometric analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a critical analytical reference standard and a known impurity of the drug Ticagrelor.[1][] This application note outlines the expected fragmentation patterns, provides a generalized experimental protocol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a workflow for its identification and quantification.
Introduction
This compound is a conformationally restricted phenethylamine derivative.[3] Its hydrochloride salt has a molecular formula of C₉H₉F₂N • HCl and a formula weight of 205.6 g/mol .[3] The free base has a molecular formula of C₉H₉F₂N and a molecular weight of 169.17 g/mol .[4] This compound is primarily used as an analytical reference standard in research and forensic applications, and for impurity profiling of Ticagrelor.[1][3] Accurate and sensitive analytical methods are crucial for its detection and quantification in pharmaceutical samples. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for this purpose.
Chemical Properties
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1402222-66-5 | [3] |
| Molecular Formula | C₉H₉F₂N • HCl | [3] |
| Formula Weight | 205.6 g/mol | [3] |
| Molecular Formula (Free Base) | C₉H₉F₂N | [4] |
| Molecular Weight (Free Base) | 169.17 g/mol | [4] |
| InChI Key | IMYLOCHFFLYHPS-RDNZEXAOSA-N | [3] |
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, electrospray ionization (ESI) in positive ion mode is a suitable technique, as the primary amine group is readily protonated.
Expected Mass Spectrum and Fragmentation Pattern
In a typical positive ion ESI mass spectrum, the protonated molecule [M+H]⁺ of the free base would be observed.
-
Parent Ion (Free Base): m/z 170.0775 (calculated for C₉H₁₀F₂N⁺)
Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule is expected to undergo fragmentation. The fragmentation of cyclopropylamine derivatives is often characterized by cleavage of the bonds within the cyclopropyl ring and the bond adjacent to the amine group (alpha-cleavage).[5][6]
Predicted Fragmentation Pathways:
A plausible fragmentation pathway for [M+H]⁺ of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is outlined below. The primary sites of fragmentation are the C-C bonds of the cyclopropyl ring and the C-N bond.
-
Alpha-Cleavage: Cleavage of the bond between the cyclopropyl ring and the phenyl ring, or cleavage within the ring itself.
-
Loss of Ammonia: Neutral loss of NH₃ from the protonated molecule.
A diagram illustrating a potential fragmentation pathway is provided below.
Caption: Predicted fragmentation pathway of protonated (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Experimental Protocol: LC-MS/MS Analysis
This section provides a general protocol for the analysis of this compound by LC-MS/MS. This method would be suitable for the identification and quantification of the analyte in pharmaceutical preparations.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of water and acetonitrile (e.g., 50:50 v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the pharmaceutical sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | To be determined by direct infusion of the reference standard. A potential transition would be from the parent ion (m/z 170.1) to a prominent fragment ion. |
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. The following table is an example of how to summarize validation data for a quantitative LC-MS/MS method.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% | Within ±15% of nominal value |
| Precision (%RSD) | < 15% | ≤ 15% |
| Recovery (%) | 85-115% | Consistent and reproducible |
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.
Caption: General workflow for the quantitative analysis of the target compound by LC-MS/MS.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The outlined LC-MS/MS protocol, coupled with the predicted fragmentation patterns, serves as a robust starting point for method development and validation. This information is valuable for researchers and scientists involved in the quality control of pharmaceuticals and in forensic analysis.
References
Application Notes and Protocols: Synthesis of Ticagrelor Utilizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticagrelor is an orally active, reversible, direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation and is used for the prevention of thrombotic events in patients with acute coronary syndrome.[] A critical chiral intermediate in the synthesis of Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and its hydrochloride salt. The precise stereochemistry of this intermediate is fundamental to the pharmacological activity of the final drug substance.[2] These application notes provide detailed protocols for the incorporation of this key intermediate in the synthesis of Ticagrelor, based on published literature.
Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine serves as a key building block that introduces the cyclopropylamino side chain at the C7 position of the triazolo[4,5-d]pyrimidine core of Ticagrelor. This substitution is a nucleophilic substitution reaction where the primary amine of the cyclopropanamine displaces a leaving group, typically a halogen, on the heterocyclic core.
Experimental Protocols
Several synthetic routes to Ticagrelor involving this compound have been described. Below are detailed protocols for key reaction steps.
Protocol 1: Condensation with a Triazolopyrimidine Intermediate
This protocol describes the reaction of this compound with a pre-formed triazolopyrimidine intermediate.
Reaction Scheme:
Caption: Condensation Reaction Workflow.
Materials:
| Reagent | CAS Number | Molecular Formula | Supplier Example |
| Triazolopyrimidine Intermediate (Compound 13) | N/A | Varies | Custom Synthesis |
| This compound (Compound 2) | 1156491-10-9 | C9H10ClF2N | Pharmaffiliates[3] |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | C8H19N | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | C4H8O | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C4H8O2 | Sigma-Aldrich |
| Water | 7732-18-5 | H2O | N/A |
Procedure: [4]
-
Dissolve the triazolopyrimidine intermediate (e.g., Compound 13, 2 g) in Tetrahydrofuran (20 ml).
-
Add this compound (e.g., Compound 2, 1 g) to the solution.
-
Add Diisopropylethylamine (1.5 g) to the reaction mixture.
-
Stir the reaction mass at 40-45°C and monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
After completion of the reaction, add water (30 ml) and Ethyl Acetate (20 ml).
-
Separate the organic and aqueous layers.
-
Concentrate the organic layer to obtain the coupled product (e.g., Compound 14).
Quantitative Data:
| Starting Material (Compound 13) | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl (Compound 2) | Diisopropylethylamine | Product (Compound 14) Yield |
| 2 g | 1 g | 1.5 g | 2.5 g (crude)[4] |
Protocol 2: Condensation with a Dichloro-nitro-pyrimidine Intermediate followed by further transformations
This protocol outlines an alternative route where the cyclopropylamine is introduced at a different stage.
Reaction Scheme:
Caption: Multi-step Synthesis Workflow.
Materials:
| Reagent | CAS Number | Molecular Formula | Supplier Example |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (Compound 4) | 145783-15-9 | C7H7Cl2N3O2S | Commercially available |
| Protected Cyclopentylamine Intermediate (Compound 6) | N/A | Varies | Custom Synthesis |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (free base) | 220353-63-9 | C9H9F2N | Commercially available |
| Triethylamine (TEA) | 121-44-8 | C6H15N | Sigma-Aldrich |
| Zinc (Zn) powder | 7440-66-6 | Zn | Sigma-Aldrich |
| Acetic Acid | 64-19-7 | C2H4O2 | Sigma-Aldrich |
| Sodium Nitrite (NaNO2) | 7632-00-0 | NaNO2 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | C4H8O | Sigma-Aldrich |
Procedure (summary of key steps): [4]
-
Coupling: React 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with a protected cyclopentylamine intermediate in the presence of triethylamine in THF.[4]
-
Reduction: Reduce the nitro group of the resulting intermediate using zinc powder and acetic acid to yield an amino intermediate.[4]
-
Triazole Formation: Convert the amino intermediate to the corresponding triazole by reacting with sodium nitrite in acetic acid.[4]
-
Condensation: React the triazole intermediate with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (as the free base, which can be generated from the hydrochloride salt) to yield the final coupled intermediate, which can then be deprotected to afford Ticagrelor.[4]
Quantitative Data for a similar condensation step: [5]
| Starting Material (Compound 16) | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (Compound 10) | Anhydrous K2CO3 | Product (Compound 12) Yield | Purity (HPLC) |
| 1.0 kg (2.32 mol) | 0.709 kg (2.2 mol) | 0.640 kg (4.64 mol) | 1.25 kg (95.52%) | 93.0% |
Logical Relationship of Synthetic Strategies
The synthesis of Ticagrelor can follow different strategic pathways, primarily differing in the order of assembly of the key fragments.
Caption: Alternative Synthetic Routes to Ticagrelor.
Conclusion
The use of this compound is a cornerstone in the synthesis of Ticagrelor. The protocols outlined provide a framework for the key condensation step, which is crucial for the formation of the final drug molecule. The choice of the specific synthetic route will depend on factors such as the availability of starting materials, scalability, and overall process efficiency. Careful control of reaction conditions and purification of intermediates are essential to ensure the high purity required for pharmaceutical applications.
References
Application Notes and Protocols for the Large-Scale Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor. The precise stereochemistry of this compound is fundamental to the pharmacological activity of the final drug product, making its efficient and stereoselective synthesis a key focus in pharmaceutical manufacturing. These application notes provide detailed protocols for two of the most prominent large-scale synthetic routes to this intermediate, starting from 3,4-difluorobenzaldehyde and 1,2-difluorobenzene, respectively. The protocols are designed to be a valuable resource for researchers, scientists, and drug development professionals involved in process development and manufacturing.
Synthetic Strategies Overview
Two primary strategies for the large-scale synthesis of this compound have been established.
-
Route 1: From 3,4-Difluorobenzaldehyde. This pathway involves the formation of a substituted styrene derivative, followed by an asymmetric cyclopropanation to establish the desired stereochemistry of the cyclopropane ring. The amine functionality is then introduced via a Curtius or Hofmann rearrangement.
-
Route 2: From 1,2-Difluorobenzene. This approach commences with a Friedel-Crafts acylation, followed by a chiral reduction to set the stereocenter for the subsequent cyclopropanation. The amine group is typically formed through a Hofmann rearrangement of a carboxamide intermediate.
The choice between these routes often depends on factors such as the availability and cost of starting materials, scalability, and safety considerations, particularly concerning the use of potentially hazardous reagents like azides in the Curtius rearrangement.
Visualization of Synthetic Workflows
To provide a clear visual representation of the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow starting from 3,4-difluorobenzaldehyde.
Caption: Synthetic workflow starting from 1,2-difluorobenzene.
Data Presentation
The following tables summarize the quantitative data for the key transformations in both synthetic routes. The yields are indicative and may vary depending on the specific reaction conditions and scale.
Route 1: Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1. Wittig Reaction | 3,4-Difluorobenzaldehyde | 3,4-Difluorostyrene | 85-95 | >98 |
| 2. Asymmetric Cyclopropanation | 3,4-Difluorostyrene | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | 70-85 | >99 (ee) |
| 3. Hydrolysis | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 90-98 | >99 |
| 4. Curtius Rearrangement (via acyl azide) | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | 75-85 | >98 |
| 5. Salt Formation | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | 90-98 | >99.5 |
Route 2: Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1. Friedel-Crafts Acylation | 1,2-Difluorobenzene | 2-Chloro-1-(3,4-difluorophenyl)ethanone | 80-90 | >97 |
| 2. Chiral Reduction | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 90-98 | >99 (ee) |
| 3. Cyclopropanation | (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | 75-85 | >98 |
| 4. Amidation | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide | 85-95 | >99 |
| 5. Hofmann Rearrangement | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | 70-80 | >98 |
| 6. Salt Formation | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | 90-98 | >99.5 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the large-scale synthesis of this compound.
Protocol 1: Synthesis via Route 1 (From 3,4-Difluorobenzaldehyde)
Step 1.1: Asymmetric Cyclopropanation of 3,4-Difluorostyrene
This procedure describes the enantioselective cyclopropanation of 3,4-difluorostyrene using a chiral ruthenium catalyst to produce ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate.[1]
-
Materials:
-
3,4-Difluorostyrene
-
Ethyl diazoacetate
-
Dichloro(p-cymene)ruthenium(II) dimer
-
(S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (i-Pr-pybox)
-
Toluene, anhydrous
-
-
Procedure:
-
To a solution of dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine in anhydrous toluene under an inert atmosphere, add 3,4-difluorostyrene.
-
Slowly add a solution of ethyl diazoacetate in toluene to the reaction mixture at a controlled temperature (e.g., 20-25 °C).
-
Stir the reaction mixture until completion, as monitored by HPLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate.
-
Step 1.2: Hydrolysis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
This step involves the saponification of the ester to the corresponding carboxylic acid.[1]
-
Materials:
-
Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate in methanol.
-
Add an aqueous solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., toluene) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid.
-
Step 1.3: Curtius Rearrangement to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
This protocol describes the conversion of the carboxylic acid to the primary amine via a Curtius rearrangement. This method avoids the isolation of the potentially explosive acyl azide intermediate by using diphenylphosphoryl azide (DPPA).
-
Materials:
-
(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl) for deprotection
-
-
Procedure:
-
To a solution of (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid and triethylamine in anhydrous toluene, add diphenylphosphoryl azide dropwise at room temperature.
-
Heat the reaction mixture to reflux to initiate the formation of the acyl azide and subsequent rearrangement to the isocyanate.
-
After the rearrangement is complete (indicated by the cessation of nitrogen evolution), add tert-butanol to the reaction mixture to trap the isocyanate as the Boc-protected amine.
-
Continue to heat the mixture until the reaction is complete.
-
Cool the reaction mixture and wash with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude Boc-protected amine in a suitable solvent (e.g., methanol or ethyl acetate) and treat with a strong acid such as hydrochloric acid to remove the Boc protecting group.
-
Isolate the product as the hydrochloride salt or neutralize to obtain the free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
-
Protocol 2: Synthesis via Route 2 (From 1,2-Difluorobenzene)
Step 2.1: Hofmann Rearrangement of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide
This protocol details the conversion of the primary amide to the primary amine with one less carbon atom.[2]
-
Materials:
-
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) or bromine (Br₂)
-
Water
-
Suitable organic solvent (e.g., methanol or THF)
-
-
Procedure:
-
Prepare a fresh solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide, or use a commercial solution of sodium hypochlorite.
-
Dissolve (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide in a suitable organic solvent.
-
Slowly add the cold sodium hypobromite or sodium hypochlorite solution to the amide solution, maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to facilitate the rearrangement (e.g., 50-70 °C).
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
-
Final Step: Formation of the Hydrochloride Salt
This protocol is applicable to the free base obtained from either Route 1 or Route 2.
-
Materials:
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)
-
A suitable solvent for crystallization (e.g., isopropanol, ethanol, or a mixture with a non-polar solvent like heptane)
-
-
Procedure:
-
Dissolve the crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in the chosen solvent.
-
Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Stir the slurry for a period to ensure complete crystallization.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.[1]
-
Safety Considerations
-
Curtius Rearrangement: Acyl azides are potentially explosive, especially when isolated. The one-pot procedure using DPPA is generally safer as it avoids the isolation of the acyl azide. All reactions involving azides should be conducted with appropriate safety precautions, including the use of a blast shield.
-
Hofmann Rearrangement: Bromine is a corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic and should be carefully controlled.
-
General Precautions: All reactions should be carried out in a well-ventilated laboratory. Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.
These protocols provide a foundation for the large-scale synthesis of this compound. Optimization of reaction conditions, solvent selection, and purification methods may be necessary to achieve the desired yield and purity at a specific scale.
References
Application Notes and Protocols for the Purification of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1] The stereochemical purity of this intermediate is paramount as it directly influences the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).[1] Therefore, robust purification techniques are essential to ensure high purity and correct stereochemistry, meeting the stringent requirements of the pharmaceutical industry.
These application notes provide detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The protocols are designed to guide researchers and process chemists in achieving the desired purity levels for this key intermediate.
Data Presentation
The following table summarizes the expected quantitative data from the described purification protocols. The values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Starting Purity (Typical) | Final Purity (Expected) | Yield (Typical) | Key Advantages |
| Recrystallization | 90-95% | >99.0% | 75-85% | Scalable, cost-effective, high purity achievable. |
| Column Chromatography | 85-95% | >99.0% | 60-75% | Effective for removing closely related impurities. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. For this compound, the hydrochloride salt form allows for a straightforward crystallization from a mixed solvent system.
Protocol: Crystallization of this compound
This protocol is adapted from a patented synthesis route and focuses on the final salt formation and purification step.
-
Materials:
-
Crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (free base)
-
Methanol (MeOH)
-
37% Hydrochloric Acid (HCl)
-
Deionized Water
-
Standard laboratory glassware (beaker, flasks, funnel)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol (approximately 10 mL of MeOH per 0.30 g of the free base).
-
To the stirred solution, slowly add 37% hydrochloric acid (approximately 4 mL per 0.30 g of the free base).
-
Continue stirring the resulting reaction mixture at room temperature (25°C) for 2 hours.
-
Partially evaporate the methanol from the mixture under reduced pressure.
-
To the concentrated mixture, add deionized water (approximately 10 mL per 0.30 g of the initial free base) to induce precipitation of the hydrochloride salt.
-
A white precipitate of this compound will form.
-
Isolate the white precipitate by filtration.
-
Wash the filtered solid with a small amount of cold deionized water (approximately 5 mL per 0.30 g of the initial free base).
-
Dry the purified solid to a constant weight. A yield of approximately 76% can be expected.
-
Purification by Column Chromatography
Column chromatography is a valuable technique for the purification of organic compounds, especially for removing impurities with similar polarities to the target compound. While a specific protocol for the title compound is not widely published, a general method can be derived from the purification of related intermediates in the Ticagrelor synthesis.
Protocol: Generalized Column Chromatography for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
This protocol describes the purification of the free base form of the compound. The purified free base can then be converted to the hydrochloride salt if desired.
-
Materials:
-
Crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (free base)
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Toluene:Acetone 9:1 or Petroleum Ether:Ethyl Acetate 5:1)
-
Chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin the elution process by passing the solvent system through the column.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine free base. A purity of over 99% can be achieved with this method.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Logical Relationship of Purification Techniques
This diagram shows the logical relationship and decision-making process for choosing a purification technique.
Caption: Purification Technique Selection Logic.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key intermediate in the production of Ticagrelor.[1][]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield in the Overall Synthesis
Low overall yield is a common issue that can arise from inefficiencies in one or more steps of the synthesis.
Potential Causes:
-
Sub-optimal reaction conditions in key steps like cyclopropanation or Curtius rearrangement.[3]
-
Use of hazardous and inefficient reagents like sodium azide.[3]
-
Loss of product during work-up and purification steps.
-
Degradation of intermediates.
Recommended Solutions:
-
Optimize individual reaction steps: Systematically optimize parameters such as temperature, reaction time, and reagent stoichiometry for each step.
-
Consider alternative synthetic routes: Explore newer, more efficient routes that avoid hazardous reagents and have higher overall yields. For instance, processes that utilize one-pot reactions can improve the overall yield from 63% to 75%.[4]
-
Improve purification techniques: Employ efficient purification methods like column chromatography or preparative HPLC to minimize product loss.[5]
-
Ensure proper handling and storage of intermediates: Store sensitive intermediates under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.[]
Problem 2: Poor Enantioselectivity in the CBS Reduction Step
The Corey-Bakshi-Shibata (CBS) reduction is critical for establishing the desired stereochemistry. Low enantiomeric excess (ee) can be a significant challenge.
Potential Causes:
-
Presence of moisture in the reaction. The CBS reduction is highly sensitive to water.[6][7]
-
Sub-optimal reaction temperature. Enantioselectivity is often temperature-dependent.[6]
-
In-situ generation of the oxazaborolidine catalyst may lead to lower reproducibility.[8]
-
The choice of borane reagent can impact enantioselectivity.[8]
Recommended Solutions:
-
Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Optimize reaction temperature: Typically, lower temperatures lead to higher enantiomeric excess. The optimal temperature should be determined experimentally.[6]
-
Use a pre-formed, stable CBS catalyst: This can improve reproducibility compared to in-situ generation.[8]
-
Screen different borane reagents: While BH3·THF is commonly used, other reagents like catecholborane may offer better selectivity for specific substrates.[7][8]
Problem 3: Formation of Impurities
The presence of impurities can affect the yield and quality of the final product, which should typically have a purity of ≥98.0%.[9]
Potential Causes:
-
Side reactions during the synthesis.
-
Incomplete reactions leading to the presence of starting materials.
-
Degradation of the product or intermediates.
-
Contamination from reagents or solvents.
Recommended Solutions:
-
Monitor reaction progress: Use analytical techniques like HPLC and TLC to monitor the reaction and ensure complete conversion.[5]
-
Control reaction conditions: Maintain optimal temperature and reaction time to minimize the formation of side products.
-
Purify intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final product.
-
Recrystallization of the final product: This is an effective method for removing minor impurities and obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: Several synthetic routes have been reported, often starting from 3,4-difluorobenzaldehyde or 1,2-difluorobenzene. A common strategy involves the formation of a substituted cinnamic acid derivative, followed by diastereoselective cyclopropanation and a Curtius rearrangement to install the amine group.[3] Another approach involves the asymmetric reduction of a ketone intermediate using a CBS catalyst, followed by cyclopropanation and subsequent functional group manipulations.[10]
Q2: What are the challenges associated with the Curtius rearrangement in this synthesis?
A2: The traditional Curtius rearrangement often involves the use of sodium azide to form the acyl azide intermediate. Sodium azide is highly toxic and potentially explosive, posing significant safety risks, especially on a large scale.[3] The reaction may also require heating, which can be hazardous.[11] Modern modifications of the Curtius rearrangement aim to avoid the use of azides and allow the reaction to proceed at milder conditions, such as room temperature.[11][12]
Q3: How can I improve the yield of the cyclopropanation step?
A3: The yield of the cyclopropanation can be optimized by carefully selecting the cyclopropanating agent and reaction conditions. For example, using trimethylsulfoxonium iodide with a suitable base in a solvent like DMSO is a common method.[3] The reaction temperature and the stoichiometry of the reagents are critical parameters to control for maximizing the yield and minimizing side reactions.[13]
Q4: What analytical methods are recommended for monitoring the synthesis and ensuring the purity of the final product?
A4: HPLC is the recommended method for monitoring the progress of the reactions and for determining the purity of the final product and intermediates.[5] LC-MS can be used to identify and characterize impurities.[5] NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation of the intermediates and the final product.[5][14]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Final HCl Salt Formation
| Parameter | Condition 1 |
| Starting Material | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine |
| Reagent | 37% HCl in Methanol and Water |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 76% |
Data extracted from ChemicalBook synthesis data.[14]
Experimental Protocols
Protocol 1: Synthesis of this compound from its Boc-protected precursor
This protocol describes the deprotection of tert-butyl ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)carbamate to yield the hydrochloride salt.
Materials:
-
tert-butyl ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)carbamate
-
Methanol (MeOH)
-
37% Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve tert-butyl ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)carbamate (0.30 g, 1.12 mmol) in methanol (10 mL).[14]
-
Add 4 mL of 37% HCl to the solution.[14]
-
Stir the resulting reaction mixture at 25°C for 2 hours.[14]
-
Partially evaporate the methanol under reduced pressure.[14]
-
Add water (10 mL) to the concentrated mixture to precipitate the product.[14]
-
Filter the white precipitate and wash it with water (5 mL).[14]
-
Dry the solid to afford this compound (0.18 g, 76% yield).[14]
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting guide for addressing low overall synthesis yield.
References
- 1. jocpr.com [jocpr.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Chiral Impurity Analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral impurity analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. The focus is on utilizing High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of the desired (1R,2S) enantiomer from its chiral impurity, the (1S,2R) enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral analysis of this compound?
The primary challenge lies in achieving adequate separation (resolution) between the (1R,2S) and (1S,2R) enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, a chiral environment, typically a chiral stationary phase (CSP) in HPLC, is required for their separation.[1][2][3] Optimizing the choice of CSP and mobile phase composition is critical to developing a robust and reliable analytical method.
Q2: Which type of HPLC column is most suitable for this analysis?
Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving a wide range of chiral compounds, including primary amines like 2-(3,4-difluorophenyl)cyclopropanamine.[1][4][5] Columns like Daicel CHIRALPAK® IA, IB, or IC, which are immobilized polysaccharide derivatives, are excellent starting points for method development due to their broad selectivity and robustness.[1][6]
Q3: Why is a basic additive, such as diethylamine (DEA), often required in the mobile phase?
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a primary amine and therefore a basic compound. In HPLC, basic analytes can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to poor peak shape (tailing) and reduced column efficiency.[1] Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase helps to saturate these active sites, resulting in improved peak symmetry and resolution.[7][8]
Q4: How can I improve the resolution between the enantiomers if it is insufficient?
Several strategies can be employed to improve resolution:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifiers (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the polar modifier often increases retention and can improve selectivity.
-
Lower the Temperature: Operating the column at a lower temperature can enhance the chiral recognition mechanism for some analytes, leading to better separation.
-
Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation, resulting in narrower peaks and better resolution.
-
Screen Different CSPs: If optimization on one column is unsuccessful, screening other polysaccharide-based or different types of CSPs may be necessary.[1]
Q5: What are the key parameters for validating a chiral HPLC method for impurity analysis?
Method validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R2). The key validation parameters for a chiral impurity method include:
-
Specificity: The ability to assess the desired enantiomer in the presence of its chiral impurity and other potential process-related impurities.
-
Linearity: Demonstrating a linear relationship between the concentration of the chiral impurity and the detector response over a specified range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest concentration of the chiral impurity that can be detected.
-
Limit of Quantitation (LOQ): The lowest concentration of the chiral impurity that can be quantified with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Representative Chiral HPLC Method
This protocol describes a typical method for the chiral separation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine from its (1S,2R) enantiomeric impurity.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | 1.0 mg/mL |
System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between the (1S,2R) and (1R,2S) enantiomer peaks |
| Tailing Factor (T) | ≤ 1.5 for the (1R,2S) enantiomer peak |
| Theoretical Plates (N) | ≥ 2000 for the (1R,2S) enantiomer peak |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections |
Sample Preparation Workflow:
Caption: Workflow for preparing a sample of this compound for chiral HPLC analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Resolution | 1. Incorrect mobile phase composition.2. Inappropriate chiral stationary phase.3. Column degradation.4. High column temperature. | 1. Prepare fresh mobile phase and verify the composition.2. Screen alternative polysaccharide-based CSPs (e.g., CHIRALPAK IB, IC).3. Test the column with a standard to check its performance.4. Decrease the column temperature in 5°C increments. |
| Peak Tailing | 1. Strong interaction with residual silanols.2. Column overload.3. Column contamination. | 1. Increase the concentration of the basic additive (e.g., DEA to 0.2%).2. Reduce the sample concentration and/or injection volume.3. Flush the column with a stronger solvent as recommended by the manufacturer. |
| Ghost or Extraneous Peaks | 1. Contaminated mobile phase or diluent.2. Carryover from the autosampler.3. Impurities in the sample. | 1. Prepare fresh mobile phase and diluent using high-purity solvents.2. Run a blank injection (diluent only) to check for carryover.3. Confirm the purity of the sample using an achiral method if necessary. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.2. Leaks in the HPLC system.3. Unstable column temperature. | 1. Ensure the mobile phase is well-mixed and degassed.2. Check for leaks at all fittings.3. Verify that the column compartment is maintaining a stable temperature. |
| High Backpressure | 1. Blockage in the column inlet frit.2. Particulate matter from the sample.3. Precipitated buffer or additive. | 1. Reverse-flush the column (if permitted by the manufacturer).2. Ensure all samples are filtered before injection.3. Use a mobile phase in which all components are fully soluble. |
Troubleshooting Decision Tree:
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. yakhak.org [yakhak.org]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Diastereomers of 2-(3,4-difluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric resolution of 2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving the diastereomers of 2-(3,4-difluorophenyl)cyclopropanamine?
A1: The most frequently cited method for resolving racemic trans-2-(3,4-difluorophenyl)cyclopropanamine is classical resolution via the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]
Q2: Which chiral resolving agents are recommended for this resolution?
A2: Several patents and publications suggest the use of chiral mandelic acid, particularly (R)-mandelic acid or D-mandelic acid, as an effective resolving agent for 2-(3,4-difluorophenyl)cyclopropanamine.[4] Other common resolving agents for amines that could be screened for this purpose include derivatives of tartaric acid and camphorsulfonic acid.[1][2]
Q3: How can I monitor the progress and success of the resolution?
A3: The success of the resolution is typically monitored by determining the enantiomeric excess (ee) of the resolved amine. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable analytical technique for this purpose.[5] Additionally, physical properties such as melting point and specific optical rotation can be used to assess the purity of the isolated diastereomeric salt and the final enantiomerically enriched amine.
Q4: Can I resolve a precursor instead of the final amine?
A4: Yes, an alternative strategy is to resolve a precursor, such as trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. This can be achieved by forming diastereomeric esters with a chiral alcohol, like L-menthol, which can then be separated by crystallization. Following separation, the desired ester is hydrolyzed to the enantiomerically pure carboxylic acid, which is then converted to the target amine.[4][6]
Q5: What are the key parameters to optimize for a successful diastereomeric salt crystallization?
A5: The key parameters to optimize include the choice of resolving agent, the solvent system, the stoichiometry of the resolving agent, the concentration of the reactants, the crystallization temperature, and the cooling rate. Each of these factors can significantly impact the yield and the diastereomeric/enantiomeric purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The solubility of both diastereomeric salts might be too high in the chosen solvent. Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water) to find a system where the desired salt has low solubility and the undesired salt has high solubility. |
| Incorrect Stoichiometry | An incorrect molar ratio of the resolving agent to the racemic amine can lead to incomplete salt formation. Typically, a molar ratio of 0.5 to 1.0 equivalent of the resolving agent is used. It is advisable to perform small-scale experiments to determine the optimal stoichiometry. |
| Rapid Crystallization | Cooling the solution too quickly can lead to the co-precipitation of both diastereomeric salts. Allow the solution to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 0-5 °C) to promote selective crystallization of the less soluble salt. |
| Incomplete Salt Formation | Ensure that the salt formation reaction has gone to completion before initiating crystallization. This can be verified by analytical techniques such as TLC or HPLC. |
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Amine
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Diastereomers | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system. Experiment with different solvents or solvent mixtures to maximize the solubility difference. A multi-step crystallization process may be necessary to achieve high enantiomeric purity. |
| Inadequate Washing of Crystals | The mother liquor, which is enriched in the more soluble diastereomer, can contaminate the crystalline product. Wash the filtered crystals with a small amount of the cold crystallization solvent to remove residual mother liquor. |
| Racemization | Although less common for this compound under standard resolution conditions, ensure that the conditions used for liberating the free amine from the diastereomeric salt (e.g., pH and temperature) are not harsh enough to cause racemization. |
| Formation of a Solid Solution | In some cases, the diastereomeric salts may form a solid solution, making separation by simple crystallization difficult. In such instances, exploring different resolving agents or chromatographic separation methods may be necessary.[7] |
Issue 3: Difficulty in Inducing Crystallization
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | The solution may be supersaturated, hindering spontaneous nucleation. Try seeding the solution with a small crystal of the desired diastereomeric salt. If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. |
| Incorrect Concentration | The concentration of the salts in the solution might be too low. Carefully evaporate some of the solvent to increase the concentration and promote crystallization. |
| Inappropriate Solvent | The chosen solvent may not be suitable for crystallization. Re-evaluate the solvent system based on solubility screening experiments. |
Experimental Protocols
Representative Protocol for Diastereomeric Resolution
This protocol is a general guideline based on established principles of classical resolution. Optimization will be required for specific experimental conditions.
-
Salt Formation:
-
Dissolve one equivalent of racemic 2-(3,4-difluorophenyl)cyclopropanamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent, gently heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture at room temperature or a slightly elevated temperature for a specified period to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.
-
Monitor the formation of crystals.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
To improve purity, the diastereomeric salt can be recrystallized from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
-
Stir the mixture until the solid has completely dissolved and the salt has been neutralized.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Data Presentation
The following table presents hypothetical comparative data for the resolution of 2-(3,4-difluorophenyl)cyclopropanamine based on common outcomes for similar resolutions. This data should be used as a starting point for experimental design, and actual results will vary.
| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| (R)-Mandelic Acid | Ethanol | 1:0.5 | 35-45 | >95 |
| (R)-Mandelic Acid | Isopropanol | 1:0.5 | 30-40 | >90 |
| (R,R)-Tartaric Acid | Methanol | 1:0.5 | 25-35 | >85 |
| (1S)-(-)-Camphor-10-sulfonic acid | Ethyl Acetate | 1:1 | 40-50 | >90 |
Visualizations
Caption: Experimental workflow for the classical resolution of 2-(3,4-difluorophenyl)cyclopropanamine via diastereomeric salt formation.
Caption: A logical workflow for troubleshooting common issues in diastereomeric resolution experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Challenges of crystal structure prediction of diastereomeric salt pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key intermediate for Ticagrelor.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic routes have been reported. A common approach involves the diastereoselective cyclopropanation of a substituted cinnamic acid derivative, followed by a Curtius rearrangement to yield the desired cyclopropylamine. Another method utilizes the reduction of a corresponding cyclopropyl nitro compound. One patented method involves the hydrolysis of a carbamate-protected amine using hydrochloric acid in a methanol/water mixture, which allows for the direct precipitation of the crystalline hydrochloride salt in high yield.
Q2: What is the role of this compound in the synthesis of Ticagrelor?
A2: this compound is a critical chiral intermediate in the synthesis of Ticagrelor. Its specific stereochemistry, (1R,2S), is essential for the pharmacological activity of the final drug, which functions as a P2Y12 receptor antagonist to inhibit platelet aggregation.[1] The quality and purity of this intermediate directly impact the yield and purity of the final Ticagrelor product.[1]
Q3: What are the critical quality attributes for this intermediate?
A3: The most critical quality attributes are stereochemical purity (enantiomeric excess), chemical purity, and crystalline form. Manufacturers typically aim for an assay purity of ≥98.0%.[1] The correct crystalline form is also important for handling and subsequent reaction steps.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction in the cyclopropanation step. | Optimize reaction time and temperature. Ensure the use of a suitable catalyst and base. |
| Loss of product during the Curtius rearrangement. | Carefully control the reaction temperature to avoid side reactions. Ensure complete conversion at each step of the rearrangement. | |
| Inefficient hydrolysis of the protecting group. | Ensure the concentration of hydrochloric acid is sufficient. The use of a methanol/water mixture can improve the precipitation of the hydrochloride salt. | |
| Low Enantiomeric Purity | Poor diastereoselectivity in the cyclopropanation step. | Use a suitable chiral auxiliary, such as Oppolzer's sultam, to direct the stereochemistry.[2] Recrystallization of the cyclopropylamide intermediate can enhance chiral purity.[2] |
| Racemization during subsequent steps. | Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization. | |
| Impurity Formation | Side reactions during the synthesis. | Carefully control reaction conditions (temperature, addition rate of reagents). Use high-purity starting materials. |
| Incomplete removal of protecting groups. | Extend the reaction time for the deprotection step or use a stronger acid concentration if the reaction is sluggish. | |
| Poor Crystalline Form | Improper crystallization conditions. | Control the cooling rate during crystallization. Use an appropriate solvent system. Seeding with a crystal of the desired polymorph can be beneficial. |
Experimental Protocols
Protocol 1: Preparation of this compound via Carbamate Hydrolysis
This protocol is based on a method that allows for the direct crystallization of the hydrochloride salt.
Materials:
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine with a suitable carbamate protecting group (e.g., Boc)
-
Methanol (MeOH)
-
37% Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve the carbamate-protected (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol.
-
Add a sufficient volume of 37% hydrochloric acid to the solution.
-
Stir the reaction mixture at 25 °C for 2 hours.[3]
-
Partially evaporate the methanol under reduced pressure.
-
Add water to the concentrated mixture to induce precipitation of the hydrochloride salt.[3]
-
Filter the white precipitate, wash with water, and dry to obtain the title compound.[3]
Protocol 2: N-Alkylation for Ticagrelor Synthesis
This protocol describes the reaction of the title compound with a pyrimidine derivative, a key step in the synthesis of Ticagrelor.
Materials:
-
This compound
-
A suitable 4,6-disubstituted-2-(propylthio)pyrimidine derivative
-
Triethylamine (TEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
Procedure:
-
To a stirred solution of ethanol, add the pyrimidine derivative at room temperature.[4]
-
Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, followed by triethylamine and DBU.[4]
-
Raise the temperature of the reaction mixture to reflux and maintain for 2-3 hours.[4]
-
Monitor the reaction completion using a suitable method (e.g., TLC).
-
After completion, cool the reaction mass to room temperature and proceed with acidic workup and extraction.[4]
Data Summary
Table 1: Reaction Conditions for the Preparation of this compound
| Parameter | Condition | Yield | Reference |
| Reactant | (1R,2S)-N-Boc-2-(3,4-difluorophenyl)cyclopropanamine | - | [3] |
| Reagents | HCl, Water | - | [3] |
| Solvent | Methanol | - | [3] |
| Temperature | 25 °C | 76% | [3] |
| Reaction Time | 2 h | - | [3] |
Table 2: Reaction Conditions for N-Alkylation Step in Ticagrelor Synthesis
| Parameter | Condition | Yield | Reference |
| Reactants | Pyrimidine derivative, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | - | [4] |
| Bases | Triethylamine, DBU | High | [4] |
| Solvent | Ethanol | - | [4] |
| Temperature | Reflux | - | [4] |
| Reaction Time | 2-3 hours | - | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action of Ticagrelor as a P2Y12 receptor antagonist.
References
preventing racemization during synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. This key chiral intermediate is essential in the production of various pharmaceuticals, and maintaining its stereochemical integrity is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps during the synthesis of this compound where racemization is most likely to occur?
A1: Racemization is a significant risk at any stage involving harsh reaction conditions, such as strong acids or bases, or elevated temperatures. The most critical steps are:
-
Cyclopropane ring formation: If the cyclopropanation reaction is not sufficiently stereoselective, a mixture of diastereomers may be formed. Subsequent epimerization of the carbon atom bearing the aryl group can occur under certain conditions.
-
Introduction of the amine group: If a Curtius rearrangement is employed, it generally proceeds with retention of stereochemistry. However, alternative methods involving nucleophilic substitution or other transformations at the chiral centers could lead to racemization if not carefully controlled.
-
Hydrolysis or other functional group manipulations: Steps requiring acidic or basic hydrolysis of esters or amides can induce epimerization, particularly at the carbon atom adjacent to the carbonyl group in an intermediate, which can then affect the final stereochemistry of the amine.
-
Purification and salt formation: While generally less common, prolonged exposure to harsh pH conditions during extraction, purification, or even hydrochloride salt formation could potentially lead to minor racemization.
Q2: How can I minimize racemization during the synthesis?
A2: Minimizing racemization requires careful control over reaction conditions. Key strategies include:
-
Use of mild reagents and conditions: Opt for reagents and reaction conditions that are known to preserve stereochemistry. Avoid excessively high temperatures and prolonged reaction times.
-
Control of pH: Maintain the pH of the reaction mixture within a range that minimizes the formation of intermediates prone to racemization, such as enolates or carbanions.
-
Appropriate solvent selection: The choice of solvent can influence the stability of chiral intermediates. Non-polar, aprotic solvents are often preferred.
-
Stereoselective synthesis routes: Employing a highly stereoselective synthetic route from the outset is the most effective way to ensure high enantiomeric purity. This can involve the use of chiral catalysts, auxiliaries, or reagents.
Q3: What is the role of forming the hydrochloride salt, and can this step affect the stereochemical purity?
A3: The formation of the hydrochloride salt serves several important purposes:
-
Purification: The salt is typically a crystalline solid, which facilitates purification by recrystallization, allowing for the removal of impurities.
-
Stability and Handling: The hydrochloride salt is generally more stable and easier to handle than the free base, which can be an oil or a low-melting solid.
-
Solubility: Converting the amine to its hydrochloride salt increases its water solubility, which can be advantageous for certain applications or subsequent reaction steps.
While the salt formation itself, under controlled conditions, is unlikely to cause significant racemization, the use of excess strong acid or elevated temperatures during this step should be avoided. It is crucial to monitor the enantiomeric excess before and after salt formation to ensure the stereochemical integrity is maintained.
Q4: What analytical techniques are recommended for determining the enantiomeric purity of this compound?
A4: The most common and reliable method for determining the enantiomeric purity of chiral amines is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. Gas chromatography (GC) with a chiral column can also be used. It is essential to develop and validate a suitable analytical method to accurately measure the enantiomeric excess (e.e.) of the final product and key intermediates.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product
This is a common and critical issue. The following workflow can help diagnose and resolve the problem.
Technical Support Center: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, the active metabolite of prasugrel.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound in a freezer at temperatures under -20°C in an inert atmosphere.[] For short-term storage, refrigeration at 2-8°C is also acceptable.[2] The compound is a white solid and should be protected from moisture.
Q2: What are the primary degradation pathways for this compound?
A2: While specific public data on the forced degradation of the isolated active metabolite is limited, based on the structure of this compound and the known stability of similar amine compounds, the primary degradation pathways are likely to be oxidation and potential hydrolysis under extreme pH conditions. Thienopyridine compounds, in general, are susceptible to oxidative degradation.[3][4]
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: To prepare a stock solution, it is advisable to use a suitable organic solvent such as methanol or acetonitrile. If the experiment requires an aqueous buffer, it is recommended to first dissolve the compound in a small amount of organic solvent and then dilute it with the aqueous buffer. Due to the hydrochloride salt form, the initial solution will be acidic. If the experimental pH needs to be neutral or basic, a buffer system or a weak base like sodium bicarbonate can be used for neutralization.[5]
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: While specific incompatibility studies for the active metabolite are not widely published, it is important to consider the amine functional group, which can react with aldehydes and ketones. Additionally, as a hydrochloride salt, it may be incompatible with strong bases. When formulating, it is crucial to assess the compatibility with all excipients.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the recommended temperature (-20°C for long-term) in a tightly sealed container under an inert atmosphere. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method. Refer to the Experimental Protocols section for a general forced degradation protocol. |
| Poor solubility of the compound in aqueous buffers. | The compound is a hydrochloride salt of an organic amine, which can have limited solubility in neutral or basic aqueous solutions. | Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., methanol, DMSO) before adding it to the aqueous buffer. Sonication may aid in dissolution. |
| Precipitation of the compound during the experiment. | Change in pH of the solution leading to the precipitation of the free base. | Ensure the pH of the experimental medium is maintained within a range where the compound remains soluble. Use appropriate buffer systems. |
Quantitative Data from Representative Forced Degradation Studies
The following table summarizes representative data from a hypothetical forced degradation study on this compound. These values are illustrative and intended to guide researchers in what to expect and how to design their own stability studies.
| Stress Condition | Parameters | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | ~ 5% | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | ~ 8% | Potential for minor degradation. |
| Oxidative | 3% H₂O₂ at RT for 24h | ~ 15% | Oxidation of the amine group (e.g., N-oxide). |
| Thermal | 80°C for 48h | ~ 3% | Generally stable to dry heat. |
| Photolytic | UV light (254 nm) for 72h | ~ 10% | Potential for photolytic degradation products. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method is challenged without being overwhelmed by degradation products.[6]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to the final concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. After the specified time, allow the sample to cool, and then prepare a solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light at 254 nm for 72 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
Visualizations
P2Y12 Receptor Signaling Pathway
The active metabolite, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is an irreversible antagonist of the P2Y12 receptor on platelets. The following diagram illustrates its mechanism of action.
Caption: P2Y12 receptor signaling pathway and its inhibition.
Experimental Workflow for Stability Testing
The logical flow of a typical stability testing experiment is outlined below.
Caption: Workflow for forced degradation stability testing.
References
- 2. 1402222-66-5|this compound|BLD Pharm [bldpharm.com]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Scaling Up (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key intermediate in the synthesis of Ticagrelor.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine at an industrial scale?
A1: Several synthetic pathways exist, with many industrial processes leveraging multi-step sequences starting from 3,4-difluorobenzaldehyde. Key transformations often include a cyclopropanation reaction followed by a rearrangement to introduce the amine functionality, such as the Curtius or Hofmann rearrangement.[1][2] An alternative approach involves the diastereomeric resolution of a racemic mixture of trans-2-(3,4-difluorophenyl)cyclopropanamine.[3]
Q2: Why is controlling the stereochemistry so critical in the synthesis of this intermediate?
A2: The specific (1R,2S) stereochemistry of the cyclopropanamine intermediate is fundamental to the pharmacological activity of the final drug, Ticagrelor.[4] Any deviation from this specific spatial arrangement can lead to a significant reduction in therapeutic efficacy and the formation of diastereomeric impurities that are difficult to separate.[5][6]
Q3: What are the major challenges when scaling up the diastereomeric resolution of 2-(3,4-difluorophenyl)cyclopropanamine?
A3: Scaling up diastereomeric resolution presents several challenges. On a large scale, chromatographic methods like chiral HPLC or SFC can become prohibitively expensive.[3] Classical resolution via diastereomeric salt formation is often preferred for industrial production.[3] However, challenges in this method include the selection of an appropriate resolving agent and solvent system that provides good discrimination and crystalline salts.[3] The process can also be sensitive to crystallization kinetics and may require multiple recrystallizations to achieve high enantiomeric purity, which can be time-consuming and reduce overall yield.
Q4: What are the safety considerations associated with using the Curtius rearrangement at scale?
A4: The Curtius rearrangement involves the use of acyl azides, which are potentially explosive, especially at elevated temperatures.[1][7] The use of sodium azide also introduces toxicity concerns.[1] For industrial-scale production, careful control of reaction temperature and concentration is crucial. The development of one-pot procedures and the use of continuous-flow reactors are modern strategies to mitigate these safety risks by minimizing the accumulation of hazardous intermediates.[8][9][10][11]
Q5: How can the formation of process-related impurities be minimized during scale-up?
A5: Minimizing impurities during scale-up requires a thorough understanding of the reaction mechanism and potential side reactions.[] Key strategies include optimizing reaction conditions (temperature, pressure, reaction time), using high-purity starting materials, and selecting appropriate solvents. For instance, in the synthesis of Ticagrelor, of which our target molecule is an intermediate, several process-related impurities have been identified, arising from side reactions or degradation.[13][14][15] Implementing robust process analytical technology (PAT) can help monitor and control the reaction in real-time to reduce the formation of byproducts.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclopropanation Step
| Potential Cause | Suggested Solution |
| Inefficient phase transfer catalysis | Ensure vigorous and efficient stirring to maximize the interfacial area between aqueous and organic phases. Consider screening alternative phase-transfer catalysts for improved efficiency. |
| Decomposition of the ylide | Maintain strict temperature control, as ylides can be thermally unstable. The addition of the ylide precursor should be done at a controlled rate to prevent temperature spikes. |
| Side reactions of the starting material | Verify the purity of the starting aldehyde. Aldehyde self-condensation or oxidation can compete with the desired cyclopropanation. |
Problem 2: Poor Diastereoselectivity in the Resolution Step
| Potential Cause | Suggested Solution |
| Suboptimal resolving agent or solvent | Conduct a screening of different chiral resolving agents and solvent systems. The choice of solvent can significantly impact the differential solubility of the diastereomeric salts.[3] |
| Rapid crystallization | Control the cooling rate during crystallization. A slower cooling profile can lead to better crystal formation and higher diastereomeric purity. Seeding the solution with crystals of the desired diastereomer can also improve selectivity. |
| Insufficient equilibration time | Allow sufficient time for the diastereomeric salt to equilibrate in the solution before filtration. This can improve the enrichment of the less soluble diastereomer in the solid phase. |
Problem 3: Incomplete Conversion in the Curtius/Hofmann Rearrangement
| Potential Cause | Suggested Solution |
| Insufficient reaction temperature or time | The Curtius and Hofmann rearrangements are thermally induced.[7][16] Carefully increase the reaction temperature or prolong the reaction time while monitoring for product formation and potential degradation. |
| Water contamination | In the Curtius rearrangement, the intermediate isocyanate is sensitive to water, which can lead to the formation of urea byproducts. Ensure all reagents and solvents are anhydrous. |
| Inefficient mixing | In heterogeneous reaction mixtures, ensure efficient mixing to facilitate the interaction of all reactants. |
Problem 4: High Levels of Impurities in the Final Hydrochloride Salt
| Potential Cause | Suggested Solution |
| Carryover of unreacted starting materials or intermediates | Optimize the purification of intermediates at each step before proceeding to the next. This can prevent the accumulation of impurities in the final product. |
| Formation of byproducts during salt formation | Control the addition rate and temperature during the addition of hydrochloric acid. Localized high concentrations of acid or temperature fluctuations can promote side reactions. |
| Polymorphism of the hydrochloride salt | The crystallization conditions can affect the polymorphic form of the final salt, which in turn can impact its purity and stability.[17][18][19] Characterize the solid form and control the crystallization process to ensure consistency. |
Experimental Protocols
Illustrative Protocol for Diastereomeric Resolution
This protocol is a representative example and may require optimization for large-scale production.
-
Dissolution: Dissolve the racemic trans-2-(3,4-difluorophenyl)cyclopropanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Addition of Resolving Agent: To the solution, add a stoichiometric amount of a chiral resolving agent, such as (R)-(-)-mandelic acid, dissolved in the same solvent.[20]
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt may be beneficial.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Formation of Hydrochloride Salt: To the organic solution of the enantiomerically enriched amine, add a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the this compound.
-
Purification: The hydrochloride salt can be further purified by recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Comparison of Key Parameters in Lab-Scale vs. Scale-Up Production (Illustrative)
| Parameter | Lab-Scale (Typical) | Scale-Up (Target) | Key Challenges at Scale |
| Batch Size | 1-100 g | >10 kg | Heat and mass transfer, mixing efficiency |
| Reaction Time | 2-24 hours | Optimized for <12 hours | Maintaining consistent temperature profiles |
| Overall Yield | 40-60% | >55% | Minimizing losses during transfers and workups |
| Diastereomeric Purity | >99% ee | >99% ee | Consistent crystallization and filtration |
| Chemical Purity (HPLC) | >98% | >99.5% | Control of process-related impurities |
Visualizations
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. nbinno.com [nbinno.com]
- 5. rijournals.com [rijournals.com]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. ovid.com [ovid.com]
- 14. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 20. synthinkchemicals.com [synthinkchemicals.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1] The stereochemistry of this intermediate is vital for the pharmacological activity of the final drug, making its efficient and stereoselective synthesis a key focus in pharmaceutical manufacturing.[1] This guide provides a comparative analysis of three prominent synthetic routes to this intermediate, offering a detailed look at their methodologies, performance metrics, and the logical relationships of their steps.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has been approached through several distinct strategies. Below is a summary and comparison of three major routes, each with its own set of advantages and challenges in terms of yield, purity, safety, and scalability.
| Parameter | Route 1: From 3,4-Difluorobenzaldehyde via Curtius Rearrangement | Route 2: From 1,2-Difluorobenzene via Asymmetric Reduction | Route 3: From 3,4-Difluorobenzaldehyde via Hofmann Degradation |
| Starting Material | 3,4-Difluorobenzaldehyde | 1,2-Difluorobenzene | 3,4-Difluorobenzaldehyde |
| Key Reactions | Knoevenagel condensation, cyclopropanation, Curtius rearrangement, chiral resolution | Friedel-Crafts acylation, asymmetric reduction (e.g., CBS reduction), cyclopropanation, Hofmann degradation | Knoevenagel condensation, cyclopropanation, amidation, Hofmann degradation, chiral resolution |
| Chirality Introduction | Chiral auxiliary (e.g., L-menthol) or chiral resolution of a racemic intermediate | Asymmetric reduction of a ketone | Chiral resolution of the final amine or a precursor |
| Overall Yield | Moderate | Moderate to High | Moderate |
| Purity | High, often requires crystallization of diastereomeric intermediates | High, dependent on the efficiency of the asymmetric reduction | High, requires efficient resolution |
| Safety Concerns | Use of potentially explosive sodium azide in the Curtius rearrangement.[2] | Use of pyrophoric reagents like borane complexes and strong Lewis acids (AlCl3). | Use of corrosive and oxidizing reagents like sodium hypochlorite and sodium hydroxide.[3] |
| Scalability | Challenging due to the hazardous nature of the Curtius rearrangement.[2] | Favorable, with established industrial processes for similar reductions. | Generally considered more amenable to large-scale production than the Curtius rearrangement. |
| Reagent Cost | Use of chiral auxiliaries can be expensive. | Chiral catalysts and borane reagents can be costly. | Generally utilizes less expensive, commodity chemicals. |
Synthetic Route Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
Caption: Route 1: Synthesis from 3,4-Difluorobenzaldehyde via Curtius Rearrangement.
Caption: Route 2: Synthesis from 1,2-Difluorobenzene via Asymmetric Reduction.
Caption: Route 3: Synthesis from 3,4-Difluorobenzaldehyde via Hofmann Degradation.
Experimental Protocols
Route 1: From 3,4-Difluorobenzaldehyde via Curtius Rearrangement
This route employs a classical approach involving the formation of a cinnamic acid derivative, followed by stereoselective cyclopropanation and a Curtius rearrangement to install the amine functionality.[2]
Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylic acid A mixture of 3,4-difluorobenzaldehyde, malonic acid, pyridine, and a catalytic amount of piperidine is heated. After reaction completion, the mixture is cooled and acidified to precipitate the product, which is then filtered and dried.
Step 2: Formation of Chiral Ester The acrylic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with a chiral alcohol, such as L-menthol, in the presence of a base like pyridine to yield the corresponding chiral ester.
Step 3: Diastereoselective Cyclopropanation The chiral ester is reacted with dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and a strong base) to form the cyclopropyl ester as a mixture of diastereomers. The desired diastereomer is typically isolated by crystallization.
Step 4: Hydrolysis to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid The isolated chiral ester is hydrolyzed under basic conditions (e.g., NaOH in aqueous methanol) followed by acidification to yield the enantiomerically pure carboxylic acid.
Step 5: Curtius Rearrangement The carboxylic acid is converted to the corresponding acyl azide. This can be achieved in a one-pot procedure using diphenylphosphoryl azide (DPPA) and a base, or via a two-step process involving conversion to the acid chloride followed by reaction with sodium azide.[4][5] The acyl azide is then thermally rearranged to the isocyanate, which is subsequently hydrolyzed with acid to afford (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Step 6: Hydrochloride Salt Formation The free amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.[1]
Route 2: From 1,2-Difluorobenzene via Asymmetric Reduction
This pathway introduces chirality early in the synthesis through an asymmetric reduction of a ketone intermediate.[6]
Step 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone 1,2-Difluorobenzene undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride to yield the corresponding ketone.
Step 2: Asymmetric Reduction to (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol The ketone is asymmetrically reduced using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, with a reducing agent like borane-dimethyl sulfide complex to produce the chiral alcohol with high enantiomeric excess.
Step 3: Cyclopropanation The chiral alcohol is reacted with triethyl phosphonoacetate in the presence of a strong base (e.g., sodium hydride) to form the cyclopropyl ester.
Step 4: Ammonolysis The ester is converted to the primary amide by reaction with ammonia in a suitable solvent.
Step 5: Hofmann Degradation The amide undergoes a Hofmann degradation with sodium hypochlorite and sodium hydroxide to yield the desired (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[3]
Step 6: Hydrochloride Salt Formation The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.[1]
Route 3: From 3,4-Difluorobenzaldehyde via Hofmann Degradation
This route avoids the hazardous Curtius rearrangement by employing a Hofmann degradation as the key amine-forming step.
Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylonitrile 3,4-Difluorobenzaldehyde is condensed with acetonitrile in the presence of a base to form the acrylonitrile derivative.
Step 2: Cyclopropanation The acrylonitrile is reacted with trimethylsulfoxonium iodide and a strong base like sodium hydride to yield the cyclopropanecarbonitrile.
Step 3: Hydrolysis to Amide The nitrile is hydrolyzed under acidic or basic conditions to the corresponding primary amide.
Step 4: Hofmann Degradation The amide is treated with an oxidizing agent such as sodium hypochlorite in the presence of a strong base (e.g., sodium hydroxide) to induce the Hofmann degradation, yielding the racemic trans-2-(3,4-difluorophenyl)cyclopropanamine.
Step 5: Chiral Resolution The racemic amine is resolved using a chiral acid, such as D-mandelic acid, to form diastereomeric salts. The desired salt is isolated by crystallization and then treated with a base to liberate the enantiomerically pure (1R,2S)-amine.
Step 6: Hydrochloride Salt Formation The enantiomerically pure free amine is converted to the hydrochloride salt by the addition of hydrochloric acid.[1]
Conclusion
The choice of a synthetic route for this compound in a drug development setting depends on a careful evaluation of factors such as cost, safety, scalability, and the desired purity of the final product. While the Curtius rearrangement route is well-established, its use of azides presents significant safety challenges for large-scale production. The asymmetric reduction pathway offers an elegant solution for early introduction of chirality but may involve expensive catalysts and reagents. The Hofmann degradation route provides a potentially safer and more cost-effective alternative to the Curtius rearrangement, making it an attractive option for industrial synthesis, provided that an efficient chiral resolution step is in place. Each route presents a unique set of trade-offs that must be considered by researchers and process chemists to select the most suitable method for their specific needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Validation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key intermediate in the synthesis of active pharmaceutical ingredients. The objective is to offer a comparative overview of various analytical techniques, complete with detailed experimental protocols and supporting data to aid in method selection and validation.
Introduction
This compound is a critical chiral building block in modern medicinal chemistry. Ensuring its purity, identity, and enantiomeric excess is paramount for the quality and efficacy of the final drug product. This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry, alongside a summary of spectroscopic methods for structural elucidation.
Quantitative Analysis: A Comparative Overview
A summary of the performance of different analytical methods for the quantification of this compound is presented below.
| Parameter | HPLC-UV | GC-FID (after derivatization) | Acid-Base Titration |
| Linearity (r²) | >0.999 | >0.998 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | N/A |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | N/A |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature program) | Low (titrates total base) |
| Primary Application | Purity, Assay, Impurity Profiling | Residual Solvents, Purity | Assay of Bulk Material |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of purity, assay, and related substances of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Validation Parameters:
-
Linearity: A series of solutions are prepared from the standard solution in the range of 0.05 to 1.5 mg/mL. The calibration curve is constructed by plotting the peak area against the concentration.
-
Accuracy: Determined by the recovery method, spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assessed by performing six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas is calculated.
Gas Chromatography (GC-FID)
Due to the polar nature of the primary amine, derivatization is recommended to improve peak shape and thermal stability.
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Derivatization Procedure:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
Acid-Base Titration
This method is suitable for the assay of the bulk hydrochloride salt.
Principle: The hydrochloride salt of the amine is titrated with a standardized solution of sodium hydroxide.
Procedure:
-
Accurately weigh about 200 mg of this compound into a 100 mL beaker.
-
Dissolve in 50 mL of deionized water.
-
Titrate with standardized 0.1 M sodium hydroxide, using a potentiometric endpoint detection system or a suitable indicator (e.g., phenolphthalein).
-
The endpoint is determined by the inflection point of the titration curve or the color change of the indicator.
-
Calculate the percentage assay based on the volume of titrant consumed.
Spectroscopic Analysis
For the confirmation of the chemical structure and identity of this compound, the following spectroscopic methods are employed.
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, cyclopropyl protons, and the amine proton. The chemical shifts and coupling constants are characteristic of the stereochemistry. |
| ¹³C NMR | Resonances for the aromatic carbons, cyclopropyl carbons, and the carbon bearing the amino group. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base [C₉H₉F₂N]⁺ and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching (amine), C-H stretching (aromatic and cyclopropyl), and C-F stretching. |
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC analysis.
Caption: Experimental workflow for titrimetric analysis.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC is a versatile and sensitive technique for purity, assay, and impurity profiling. GC, after derivatization, is a suitable alternative, particularly for assessing volatile impurities. Acid-base titration offers a simple and accurate method for the assay of the bulk drug substance. A combination of these methods, along with spectroscopic analysis, provides a comprehensive characterization of this important pharmaceutical intermediate.
A Comparative Guide to P2Y12 Receptor Antagonists: Ticagrelor and its Precursor in Drug Development
For researchers, scientists, and drug development professionals, the synthesis of stereochemically pure and potent active pharmaceutical ingredients (APIs) is a cornerstone of therapeutic innovation. The reference standard, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, serves as a critical intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist.[1][2][3][4][5][6][7][][9] The precise stereochemistry of this precursor is fundamental to the pharmacological activity of Ticagrelor, ensuring its effective inhibition of platelet aggregation.[2] This guide provides a comparative analysis of Ticagrelor and its key alternative, Prasugrel, offering insights into their clinical efficacy, safety profiles, and pharmacological characteristics.
Mechanism of Action: A Tale of Two P2Y12 Inhibitors
Both Ticagrelor and Prasugrel are antiplatelet agents that function by inhibiting the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. However, their mechanisms of action differ significantly. Prasugrel, a thienopyridine, is a prodrug that requires metabolic activation to its active metabolite, R-138727, which then irreversibly binds to the P2Y12 receptor.[10][11][12][13] In contrast, Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, meaning it does not require metabolic activation to exert its effect.[14][15]
Clinical Efficacy and Safety: A Head-to-Head Comparison
Numerous studies have compared the efficacy and safety of Ticagrelor and Prasugrel in patients with acute coronary syndrome (ACS). The findings, however, have not always been consistent across different trials and patient populations.
Table 1: Comparison of Clinical Outcomes in Major Studies
| Study / Endpoint | Ticagrelor Group | Prasugrel Group | Hazard Ratio (HR) or Risk Ratio (RR) [95% CI] | p-value | Citation |
| ISAR-REACT 5 | [16] | ||||
| Death, MI, or Stroke (1 year) | 9.3% | 6.9% | 1.36 [1.09-1.70] | 0.006 | [14][15][16] |
| Retrospective Observational Study | [16] | ||||
| CV Death, Recurrent ACS, or Stroke (1 year) | 8.0% | 10.3% | 1.01 [0.61-1.64] | 0.303 | [16] |
| Significant Bleeding (BARC 3, 4, or 5) | 2.9% | 3.0% | - | 0.9 | [16] |
| Meta-Analysis of 11 RCTs | [17] | ||||
| MI, Stroke, or CV Death (11 months) | 207 events | 180 events | RR: 1.17 [0.96-1.42] | 0.12 | [17] |
| Myocardial Infarction (MI) | - | - | RR: 1.38 [1.05-1.81] | 0.02 | [17] |
| Retrospective Cohort Analysis | [18] | ||||
| Recurrent Nonfatal CVD Events | - | - | HR: 0.80 [0.70-0.92] | - | [18] |
| Major Bleeding Events | - | - | HR: 0.54 [0.41-0.70] | - | [18] |
Data presented as reported in the respective studies. CI = Confidence Interval; CV = Cardiovascular; MI = Myocardial Infarction; ACS = Acute Coronary Syndrome; BARC = Bleeding Academic Research Consortium; RR = Risk Ratio; HR = Hazard Ratio.
The ISAR-REACT 5 trial suggested a benefit of a prasugrel-based strategy over a ticagrelor-based strategy in reducing the composite endpoint of death, myocardial infarction, or stroke at one year without an increase in major bleeding complications.[14][15][16] However, other observational studies and meta-analyses have shown no significant difference in the primary composite endpoint, although some variations in individual outcomes like myocardial infarction and bleeding events have been noted.[16][17][18]
Pharmacokinetics and Pharmacodynamics: Understanding the Differences
The distinct pharmacological profiles of Ticagrelor and Prasugrel contribute to their differing clinical effects.
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Ticagrelor | Prasugrel | Citation |
| Mechanism | Direct-acting, reversible P2Y12 antagonist | Prodrug, irreversible P2Y12 antagonist | [14][15] |
| Metabolism | Does not require hepatic activation | Requires hepatic metabolism to active form | [10][13][19] |
| Time to Peak Plasma Concentration (Cmax) | ~3 hours | ~30 minutes | [16] |
| Elimination Half-life (Active Metabolite) | - | ~7 hours (range 2-15 hours) | [10] |
| Platelet Inhibition | Faster and more potent than clopidogrel | More rapid, consistent, and greater than clopidogrel | [10][19][20] |
| Variability in Response | Less affected by genetic polymorphisms (e.g., CYP2C19) | Less affected by genetic polymorphisms than clopidogrel | [15][19] |
Prasugrel generally exhibits a faster onset of action due to the rapid conversion to its active metabolite.[16] Both drugs demonstrate more potent and consistent platelet inhibition compared to clopidogrel.[10][19][20] Ticagrelor's reversible binding allows for a quicker recovery of platelet function upon discontinuation.[16]
References
- 1. This compound | 1402222-66-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS#:1402222-66-5 | this compound | Chemsrc [chemsrc.com]
- 7. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [lgcstandards.com]
- 10. Prasugrel - Wikipedia [en.wikipedia.org]
- 11. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. heart.bmj.com [heart.bmj.com]
- 15. Ticagrelor - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of Prasugrel and Ticagrelor for Patients with Acute Coronary Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Effectiveness and Safety of Ticagrelor versus Prasugrel in Patients with Acute Coronary Syndrome: A Retrospective Cohort Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Purity Assessment of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for the chiral purity assessment of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor. This document outlines and contrasts the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques
The selection of an optimal analytical method for chiral purity assessment depends on various factors, including resolution, analysis time, sensitivity, and solvent consumption. The following table summarizes the key performance indicators of chiral HPLC, SFC, and CE for the analysis of this compound and its enantiomeric impurity.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Stationary Phase/Selector | Polysaccharide-based chiral stationary phases (CSPs) (e.g., cellulose or amylose derivatives) are widely used. | Polysaccharide-based CSPs are also common, offering complementary selectivity to HPLC. | Chiral selectors (e.g., cyclodextrins) are added to the background electrolyte. |
| Resolution (Rs) | Generally provides good to excellent resolution (Rs > 2.0) with optimized methods. | Often yields higher resolution and efficiency in shorter analysis times compared to HPLC.[1] | Capable of very high-efficiency separations, leading to excellent resolution. |
| Analysis Time | Typically in the range of 15-30 minutes. | Significantly faster than HPLC, often with run times under 10 minutes.[1] | Analysis times are generally short, often in the range of 5-20 minutes. |
| Sensitivity (LOD/LOQ) | Can achieve low limits of detection (LOD) and quantification (LOQ) for trace enantiomeric impurities. | Comparable or sometimes better sensitivity than HPLC, especially with mass spectrometry (MS) detection. | Can be highly sensitive, particularly with laser-induced fluorescence (LIF) detection, although UV detection is more common. |
| Solvent Consumption | Utilizes organic solvents, which can be a significant cost and environmental concern. | Primarily uses supercritical CO2 with a small percentage of organic modifier, making it a "greener" and more cost-effective technique.[1] | Requires minimal amounts of reagents and solvents, making it a very low-waste technique. |
| Method Development | Can be time-consuming due to the need to screen multiple columns and mobile phases. | Method development can be faster than HPLC due to rapid equilibration times. | Requires optimization of buffer pH, selector concentration, and voltage. |
| Key Advantages | Well-established, robust, and widely available instrumentation. | High speed, high efficiency, reduced solvent consumption, and orthogonal selectivity to HPLC.[1] | Extremely high efficiency, minimal sample and reagent consumption, and different separation mechanism. |
| Key Disadvantages | Higher solvent consumption and cost, longer analysis times compared to SFC. | Higher initial instrument cost. | Can be more susceptible to matrix effects; requires charged or chargeable analytes for optimal performance. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for the chiral purity assessment of this compound using HPLC, SFC, and CE.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the baseline separation of the (1R,2S) and (1S,2R) enantiomers of 2-(3,4-difluorophenyl)cyclopropanamine.
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to chiral HPLC for this analysis.
-
Instrumentation: An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase suitable for SFC, such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-3, 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% Diethylamine as a modifier. A typical gradient could be 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 0.5 mg/mL.
Chiral Capillary Electrophoresis (CE)
CE provides a high-efficiency separation based on a different selectivity principle.
-
Instrumentation: A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a diode array detector (DAD).
-
Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 40 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM of a chiral selector such as sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: DAD at 200 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer to a concentration of approximately 0.1 mg/mL.
Visualizing the Workflow
To illustrate the logical flow of selecting and implementing a chiral purity assessment method, the following diagram outlines the key decision points and experimental stages.
Caption: Workflow for Chiral Purity Assessment Method Selection and Validation.
Signaling Pathway of Chiral Recognition
The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and a chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. This can be visualized as a simplified signaling pathway.
Caption: Simplified Pathway of Chiral Recognition and Separation.
References
A Comparative Guide to Impurity Profiling of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of methodologies for the impurity profiling of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. Understanding and controlling impurities in this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, compares analytical techniques for their detection and quantification, and provides illustrative experimental protocols.
Overview of Potential Impurities
Impurities in this compound can originate from the synthetic route, degradation, or storage. A thorough impurity profiling strategy should consider the following categories:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents. Given the synthetic pathways for this compound, potential process-related impurities may include:
-
Stereoisomers: (1S,2R)-, (1R,2R)-, and (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
-
Precursors and related compounds: (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic acid and other synthetic precursors.
-
Reagent residues.
-
-
Degradation Products: These can form under stress conditions such as heat, light, humidity, and oxidation. Forced degradation studies are essential to identify potential degradants.
-
Residual Solvents: Organic volatile impurities used during synthesis and purification. Their levels are strictly controlled according to regulatory guidelines.
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, provide a framework for the reporting, identification, and qualification of impurities.
Comparative Analysis of Analytical Methodologies
A multi-faceted analytical approach is necessary for comprehensive impurity profiling. The following table compares the primary techniques used.
| Analytical Technique | Application in Impurity Profiling | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile organic impurities, including process-related impurities and degradation products. A stability-indicating method can separate the main component from all potential impurities. | High resolution and sensitivity. Well-established and widely used in the pharmaceutical industry. Can be coupled with various detectors (UV, DAD, MS). | May not be suitable for highly volatile impurities. Method development can be time-consuming. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation and quantification of stereoisomeric impurities. | Essential for controlling the stereochemical purity of the desired (1R,2S) enantiomer. | Requires specialized chiral stationary phases. Method development can be challenging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile organic impurities, particularly residual solvents. | High sensitivity and specificity for volatile compounds. Mass spectrometry provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some polar analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for the quantification of impurities without the need for a specific reference standard for each impurity. | Provides detailed structural information. qNMR is a primary ratio method, offering high accuracy. | Lower sensitivity compared to chromatographic techniques for trace-level impurities. Requires more specialized equipment and expertise. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of unknown impurities and degradation products. | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. Provides molecular weight and fragmentation information. | Ionization efficiency can vary between compounds, affecting quantification without appropriate standards. |
Experimental Protocols
The following are illustrative experimental protocols. These methods are based on common practices for similar pharmaceutical intermediates and would require optimization and validation for specific laboratory conditions and batches of this compound.
HPLC Method for Organic Impurities (Illustrative)
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Chiral HPLC Method for Stereoisomeric Impurities (Illustrative)
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine). The exact ratio needs to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
GC-MS Headspace Method for Residual Solvents (Illustrative)
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.
-
Column: A column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
Visualizing the Impurity Profiling Workflow
The following diagrams illustrate the key processes in impurity profiling.
Caption: A logical workflow for the impurity profiling of an API intermediate batch.
Caption: Classification of potential impurities in the API intermediate.
Data Presentation for Batch Comparison
For effective comparison of different batches, quantitative data should be summarized in a clear, tabular format.
Table 1: Comparison of Impurity Levels in Different Batches (%)
| Impurity | Batch A | Batch B | Batch C | Specification |
| (1S,2R)-isomer | 0.08 | 0.10 | 0.09 | ≤ 0.15 |
| (1R,2R)-isomer | < 0.05 | < 0.05 | < 0.05 | ≤ 0.10 |
| (1S,2S)-isomer | < 0.05 | < 0.05 | < 0.05 | ≤ 0.10 |
| Unknown Impurity at RRT 1.25 | 0.06 | 0.07 | 0.05 | ≤ 0.10 |
| Total Impurities | 0.14 | 0.17 | 0.14 | ≤ 0.50 |
RRT = Relative Retention Time
Table 2: Comparison of Residual Solvents in Different Batches (ppm)
| Solvent | Batch A | Batch B | Batch C | ICH Limit (ppm) |
| Methanol | 150 | 180 | 160 | 3000 |
| Toluene | 20 | 25 | 22 | 890 |
| Dichloromethane | < 10 | < 10 | < 10 | 600 |
Conclusion
A robust impurity profiling strategy for this compound is essential for ensuring the quality and safety of Ticagrelor. This requires the use of a combination of orthogonal analytical techniques, including HPLC for organic impurities, chiral HPLC for stereoisomers, and GC-MS for residual solvents. The identification and characterization of unknown impurities using techniques like LC-MS and NMR are critical for meeting regulatory expectations. The illustrative protocols and data presentation formats provided in this guide offer a framework for establishing a comprehensive and effective impurity control strategy. It is imperative that all analytical methods are properly validated to ensure reliable and accurate results for batch release decisions.
Spectroscopic Data Comparison: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride and Stereoisomeric Alternatives
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its spectroscopic characteristics alongside its enantiomer, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, and its diastereomer, (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. The data presented herein is essential for the identification, characterization, and quality control of these compounds.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its stereoisomers. This information has been compiled from available literature and commercial data sources.
Table 1: ¹H NMR Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H)[1] |
| (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Expected to be identical to the (1R,2S) enantiomer. |
| (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. Significant differences in the cyclopropyl proton region are expected due to the cis relationship. |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. |
| (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. |
| (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. |
Table 3: ¹⁹F NMR Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | -138.9 (m, 1F), -142.1 (m, 1F)[1] |
| (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Expected to be identical to the (1R,2S) enantiomer. |
| (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. |
Table 4: Mass Spectrometry Data
| Compound | m/z |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Molecular Weight: 205.63 (HCl Salt), 169.17 (Free Base). Expected [M+H]⁺: 170.08. |
| (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Molecular Weight: 205.63 (HCl Salt), 169.17 (Free Base). Expected [M+H]⁺: 170.08. |
| (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Molecular Weight: 205.63 (HCl Salt), 169.17 (Free Base). Expected [M+H]⁺: 170.08. |
Table 5: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. Expected peaks for N-H stretching (amine salt), C-H stretching (aromatic and cyclopropyl), C=C stretching (aromatic), and C-F stretching. |
| (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. Expected to be identical to the (1R,2S) enantiomer. |
| (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl | Data not publicly available. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Mass Spectrometry (MS): Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for Spectroscopic Data Acquisition and Comparison.
References
economic analysis of different (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride syntheses
A comparative guide for researchers and drug development professionals on the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a critical component of the antiplatelet drug Ticagrelor.
The efficient and cost-effective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. This compound is a pivotal chiral amine intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events. This guide provides a comparative economic analysis of two prominent synthetic routes to this intermediate, offering insights into their respective advantages and disadvantages in a production setting. The analysis focuses on key process metrics, including yield, cost of raw materials, and process safety considerations.
Comparative Analysis of Synthetic Strategies
Two distinct and well-documented synthetic pathways to this compound are evaluated:
-
Route 1: Synthesis via Curtius Rearrangement: This classical approach involves the conversion of a carboxylic acid to an amine via an isocyanate intermediate.
-
Route 2: Synthesis via Hofmann Rearrangement: This alternative pathway utilizes the degradation of an amide to form the corresponding amine with one fewer carbon atom.
The economic viability of each route is heavily influenced by factors such as the cost of starting materials and reagents, the number of synthetic steps, overall yield, and the safety and environmental impact of the chemical transformations involved.
| Parameter | Route 1: Curtius Rearrangement | Route 2: Hofmann Rearrangement | References |
| Starting Material | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 2-chloro-1-(3,4-difluorophenyl)ethanone | [1] |
| Key Reagents | Diphenylphosphoryl azide (DPPA) or Sodium Azide, Triethylamine, Benzyl alcohol, Hydrogen (for deprotection) | Triethyl phosphonoacetate, Sodium hydride, Ammonia, Sodium hypochlorite/hydroxide | [1] |
| Overall Yield | Moderate to Good | Good | [2] |
| Number of Steps | 4-5 steps from the carboxylic acid | 4 steps from the keto-ethanone | [1] |
| Raw Material Cost | Can be high due to azide reagents and chiral resolution methods. | Generally lower due to more common and less hazardous reagents. | [1] |
| Process Safety | Use of potentially explosive and toxic azide compounds (e.g., sodium azide) requires stringent safety protocols. | Avoids the use of azides, but requires careful handling of sodium hydride and corrosive hypochlorite. | [1] |
| Environmental Impact | Generation of hydrazoic acid and other hazardous byproducts. | Formation of chlorinated organic waste and saline solutions. | [1] |
Table 1: High-Level Comparison of Synthetic Routes
Detailed Experimental Protocols
Route 1: Synthesis via Curtius Rearrangement (Illustrative Protocol)
-
Formation of Acyl Azide: (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is reacted with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent (e.g., toluene) at room temperature.
-
Curtius Rearrangement and Trapping: The reaction mixture is heated to induce the Curtius rearrangement, forming the isocyanate intermediate. This is immediately trapped in situ with benzyl alcohol to yield the corresponding benzyl carbamate.
-
Deprotection: The benzyl carbamate is deprotected via catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere to yield the free amine.
-
Salt Formation: The resulting (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.[3]
Route 2: Synthesis via Hofmann Rearrangement (Illustrative Protocol)
-
Cyclopropanation: 2-chloro-1-(3,4-difluorophenyl)ethanone undergoes a cyclopropanation reaction with triethyl phosphonoacetate in the presence of a strong base like sodium hydride to form ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate. Chiral induction is typically achieved using a chiral auxiliary or catalyst.
-
Amidation: The resulting ester is converted to the corresponding amide, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide, by treatment with ammonia.
-
Hofmann Rearrangement: The amide is subjected to Hofmann rearrangement using an aqueous solution of sodium hypochlorite and sodium hydroxide. This reaction proceeds with retention of configuration to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
-
Salt Formation: The amine is extracted and subsequently treated with hydrochloric acid to afford the hydrochloride salt.[1]
Logical Flow of Synthetic Pathways
Figure 1: Comparative workflow of the Curtius and Hofmann rearrangement routes.
Conclusion
The choice between the Curtius and Hofmann rearrangement routes for the synthesis of this compound depends on a variety of factors, including cost, scale, safety infrastructure, and environmental regulations.
The Hofmann rearrangement route appears to be more economically favorable for large-scale production due to the use of less expensive and hazardous reagents.[1] It avoids the use of potentially explosive azides, which simplifies safety procedures and reduces associated costs.
The Curtius rearrangement route , while a valid synthetic strategy, is hampered by the inherent risks and higher costs associated with azide reagents.[1] This may render it less suitable for commercial manufacturing unless significant process safety engineering and cost-mitigation strategies are implemented.
For researchers and drug development professionals, a thorough process hazard analysis and cost modeling are essential when selecting a synthetic route for this critical intermediate. The information presented in this guide provides a foundational framework for such an evaluation.
References
A Comparative Guide to the Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug. The efficiency and environmental footprint of its synthesis are of paramount importance for sustainable pharmaceutical manufacturing. This guide provides a comparative analysis of various synthetic methodologies, with a focus on their environmental impact, supported by experimental data and detailed protocols.
Comparison of Key Synthesis Methods
The synthesis of this crucial intermediate has evolved, with newer methods aiming to improve yield, enantioselectivity, and environmental safety. Below is a summary of prominent synthetic routes and their environmental considerations.
| Synthesis Method | Key Reagents & Solvents | Environmental Impact Considerations | Overall Yield |
| Route 1: Asymmetric 1,4-Addition and Hofmann Degradation | 3,4-difluorophenylboronic acid, (5H)-furan-2-one, Rhodium catalyst, chiral ligand, thionyl chloride, ammonia, sodium hydroxide, bromine, methanol. Solvents: Toluene, methanol, dichloromethane. | Utilizes a transition metal catalyst (Rhodium). Hofmann degradation involves the use of bromine, which is hazardous. Multiple steps can lead to significant solvent waste. | Moderate to Good |
| Route 2: Curtius Rearrangement | 3,4-difluorocinnamic acid, oxalyl chloride, sodium azide, tert-butanol, hydrochloric acid. Solvents: Toluene, tert-butanol. | A significant drawback is the use of sodium azide, which is highly toxic and potentially explosive, posing serious safety and environmental risks. The Curtius rearrangement itself can be hazardous on a large scale. | Good |
| Route 3: Cyclopropanation using Camphor Sulfonium Ylide | Camphor sulfonium ylide, acrylonitrile, potassium tert-butoxide. Solvents: Tetrahydrofuran (THF), methyltetrahydrofuran. | Employs a chiral auxiliary derived from camphor, a renewable resource. Avoids the use of highly toxic azides. However, it requires cryogenic conditions (-10°C to -50°C), which are energy-intensive. | Good |
| Route 4: Enzymatic Desymmetrization | 1-(3,4-difluorophenyl)propenone, nitromethane, a nitrilase or lipase. | Biocatalytic approach offers high enantioselectivity under mild reaction conditions (room temperature, aqueous media). Reduces the use of hazardous reagents and organic solvents, aligning with green chemistry principles. | Varies depending on enzyme efficiency |
Experimental Protocols
Route 3: Cyclopropanation using Camphor Sulfonium Ylide (Illustrative Protocol)
This protocol is based on principles described in patent literature and offers a pathway that avoids highly toxic reagents.
Step 1: Synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl nitrile
-
In a 500 mL three-neck flask, add camphor sulfonium ylide (24.4g, 0.06mol), tetrahydrofuran (THF, 300mL), and acrylonitrile (2.65g, 0.05mol).
-
Cool the mixture to -10°C.
-
Slowly add potassium tert-butoxide (16.8g, 0.15mol) while maintaining the temperature at -10°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 12 hours.
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product.
Step 2: Hydrolysis and Hofmann Degradation
-
The nitrile from the previous step is hydrolyzed using a strong base (e.g., NaOH) in a suitable solvent mixture (e.g., water/ethanol) under reflux to yield the corresponding carboxylic acid.
-
The carboxylic acid is then converted to the amide.
-
The amide undergoes a Hofmann degradation using a suitable Hofmann reagent (e.g., sodium hypobromite, prepared in situ from bromine and sodium hydroxide) to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Step 3: Salt Formation
-
Dissolve the obtained amine in a suitable solvent like methanol.
-
Add concentrated hydrochloric acid dropwise until the pH is acidic.
-
The hydrochloride salt precipitates out of the solution.
-
Filter the precipitate, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Visualizing the Broader Context: The P2Y12 Signaling Pathway
The end-product, Ticagrelor, for which this compound is a key intermediate, is an antagonist of the P2Y12 receptor. Understanding its mechanism of action is crucial for drug development professionals.
Caption: The P2Y12 signaling pathway in platelets and the inhibitory action of Ticagrelor.
A Greener Path Forward: A Comparative Workflow
The choice of synthesis route has significant implications for the environmental impact of manufacturing. The following diagram illustrates a simplified comparison of a traditional versus a greener synthesis approach.
Caption: A high-level comparison of a traditional vs. a greener synthesis route.
A Comparative Guide to Chiral Catalysts in the Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride Precursors
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a critical step in the production of the antiplatelet drug Ticagrelor. The key to this synthesis lies in the asymmetric cyclopropanation of 3,4-difluorostyrene. This guide provides a comparative analysis of the performance of different classes of chiral catalysts in this crucial transformation, supported by experimental data from the literature.
The primary focus of this comparison is the synthesis of the cyclopropane core, typically as a carboxylate ester, which is a direct precursor to the final amine hydrochloride salt. The performance of these catalysts is evaluated based on chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee%).
Performance Comparison of Chiral Catalysts
The following table summarizes the performance of representative chiral catalysts in the asymmetric cyclopropanation of 3,4-difluorostyrene with a diazoacetate reagent.
| Catalyst Type | Chiral Catalyst/Ligand | Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) | Target Isomer | Reference |
| Biocatalyst | Engineered Heme Protein | Ethyl diazoacetate | 79 | >99:1 | 98 | (1R,2R)-ester | [1] |
| Iron Porphyrin | (+)-D4-(por)FeCl | α-diazoacetonitrile | 88 | Not Specified | 88 | Not Specified |
Experimental Protocols
Below are detailed experimental protocols for the key catalytic cyclopropanation reactions cited in this guide.
Protocol 1: Biocatalytic Cyclopropanation using an Engineered Heme Protein
This protocol is adapted from the work of Arnold and coworkers for the synthesis of ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate.[1]
Materials:
-
Engineered heme protein expressed in E. coli whole cells
-
3,4-difluorostyrene (DFS)
-
Ethyl diazoacetate (EDA)
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
E. coli cells expressing the engineered heme protein are cultured and harvested.
-
The whole cells are resuspended in a suitable buffer.
-
3,4-difluorostyrene and glucose are added to the cell suspension.
-
The reaction is initiated by the addition of ethyl diazoacetate.
-
The reaction mixture is stirred at a controlled temperature until completion, monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate.
Protocol 2: Iron Porphyrin-Catalyzed Asymmetric Cyclopropanation
This protocol is based on the enantioselective cyclopropanation of 3,4-difluorostyrene using a chiral iron porphyrin catalyst.
Materials:
-
(+)-D4-(por)FeCl catalyst
-
3,4-difluorostyrene
-
α-diazoacetonitrile (can be generated in situ)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
The chiral iron porphyrin catalyst, (+)-D4-(por)FeCl, is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon).
-
3,4-difluorostyrene is added to the catalyst solution.
-
The carbene precursor, α-diazoacetonitrile, is added to the reaction mixture (this can be done in portions or via slow addition if generated in situ).
-
The reaction is stirred at a controlled temperature (e.g., 0 °C) for a specified period.
-
The progress of the reaction is monitored by TLC or GC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the chiral cyclopropyl nitrile.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride precursor, highlighting the key catalytic cyclopropanation step.
Caption: Generalized workflow for the synthesis of the target cyclopropanamine.
References
A Comparative Guide to the Cross-Validation of Analytical Results for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the chiral amine (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. As a critical intermediate and a potential impurity in the synthesis of the antiplatelet drug Ticagrelor, rigorous analytical control is imperative to ensure the quality and stereochemical purity of the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presents a framework for cross-validation, and discusses the biological context of this compound in relation to the P2Y12 signaling pathway.
Biological Context: The P2Y12 Signaling Pathway
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key structural component of Ticagrelor, a reversible antagonist of the P2Y12 receptor.[2] The P2Y12 receptor is a crucial element in ADP-mediated platelet activation and aggregation.[3] Inhibition of this pathway is a primary strategy for preventing thrombotic events in patients with acute coronary syndromes.[1] Understanding this pathway is essential for appreciating the significance of controlling impurities like the enantiomers and diastereomers of the cyclopropanamine intermediate, which could potentially interact with the target receptor or other biological molecules, affecting the safety and efficacy of the drug.
The binding of ADP to the P2Y12 receptor initiates a G-protein coupled signaling cascade that ultimately leads to a conformational change in the glycoprotein IIb/IIIa receptors on the platelet surface, promoting fibrinogen binding and platelet aggregation.[4]
Caption: P2Y12 receptor signaling pathway in platelets and its inhibition by Ticagrelor.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure the reliability and consistency of analytical data, especially for chiral compounds where enantiomeric purity is a key quality attribute. By comparing results from two orthogonal methods, such as HPLC and SFC, laboratories can have higher confidence in the reported purity values.
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
Safety Operating Guide
Proper Disposal of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. This compound is classified as a toxic solid organic material and is hazardous to the aquatic environment with long-lasting effects, necessitating its handling as hazardous waste.[1]
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
Waste Categorization and Segregation
Proper waste segregation is paramount to prevent dangerous chemical reactions and ensure correct disposal. This compound falls into the category of halogenated organic waste due to the presence of fluorine atoms.[3][4]
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[3][5]
-
Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[4]
-
Aqueous solutions of this compound should not be mixed with organic solvent waste.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Designate a specific, properly labeled, and compatible waste container for "this compound" and related waste (e.g., contaminated consumables).
-
The container should be made of a material chemically resistant to the waste. Plastic containers are often preferred for solid waste.[6]
-
The container must have a secure, leak-proof closure and be kept closed when not in use.[3][7]
2. Labeling:
-
Clearly label the waste container with the following information:[8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
-
The storage area should be well-ventilated, and the container should be placed in secondary containment to prevent spills.[8]
-
Ensure that incompatible waste types are stored separately.[7]
4. Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste.
-
To render the container "empty" for non-hazardous disposal, it must be triple-rinsed with a suitable solvent that can dissolve the compound.[9][10][11]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the primary chemical waste.[10][11]
-
After triple-rinsing, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste.[9]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
For small spills that you are trained to handle, use an inert absorbent material to contain and clean up the spill.[2]
-
All materials used for the cleanup (absorbent pads, contaminated PPE, etc.) must be collected, placed in a sealed bag or container, and disposed of as hazardous waste.[9]
6. Final Disposal:
-
Under no circumstances should this chemical or its solutions be disposed of down the drain. [2][9]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[3][6]
-
Follow all institutional procedures for waste collection requests.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | [6] |
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Essential Safety and Handling Guide for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS No. 1402222-66-5, 1156491-10-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Recommended Personal Protective Equipment
| Route of Exposure | Required PPE | Specific Recommendations |
| Eyes/Face | Safety Goggles/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin | Protective Gloves & Clothing | Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1][4] |
| Respiratory | Respirator | Use only outdoors or in a well-ventilated area.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] |
Operational and Disposal Plans
Strict adherence to operational and disposal protocols is essential for the safe management of this chemical compound.
Experimental Protocols: Safe Handling Procedures
Engineering Controls:
-
Always handle this material within a laboratory hood to minimize inhalation exposure.[5]
-
Facilities should be equipped with an eyewash fountain and a safety shower.[3]
-
Use adequate general and local exhaust ventilation to maintain low airborne concentrations.[3]
Step-by-Step Handling Guidance:
-
Pre-Handling:
-
Ensure all required PPE is available and in good condition.
-
Confirm that the laboratory hood and ventilation systems are functioning correctly.
-
Have spill cleanup materials readily accessible.
-
-
During Handling:
-
Post-Handling:
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate personnel to a safe area and keep unprotected individuals away.[3]
-
Wear appropriate PPE during cleanup.[3]
-
Prevent the spill from entering drains, waterways, or soil.[3]
-
For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Disposal Plan
Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[3]
-
Dispose of the contents and container to an approved waste disposal plant.[3]
-
Observe all federal, state, and local environmental regulations.[3]
-
Do not allow the product to enter drains or waterways.[3]
-
Do not reuse empty containers; they should be disposed of as unused product.[3]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Chemical Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
